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  • Product: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
  • CAS: 5445-85-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

This guide provides a comprehensive overview of the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. The document delves...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into the core chemical principles, a detailed experimental protocol, and critical considerations for process optimization and safety.

Introduction and Significance

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as chloral acetamide, is a derivative of chloral hydrate. Its structural analogs have been explored for their potential biological activities. The synthesis of this and similar compounds is a fundamental process in medicinal chemistry and materials science, often serving as a building block for more complex molecules. A thorough understanding of its synthesis is crucial for the efficient and safe production of these compounds for further research and development.

Core Synthesis Route: Condensation of Chloral Hydrate and Acetamide

The primary and most direct method for synthesizing N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is through the condensation reaction between chloral hydrate (2,2,2-trichloroethane-1,1-diol) and acetamide.

Underlying Chemical Principles

The reaction is a nucleophilic addition of the amide nitrogen to the carbonyl carbon of chloral, which exists in equilibrium with its hydrate form. The electron-withdrawing trichloromethyl group significantly increases the electrophilicity of the carbonyl carbon in chloral, making it highly susceptible to nucleophilic attack. Acetamide, while a weak nucleophile, can add to this activated carbonyl group. The reaction proceeds to form a hemiaminal-like intermediate which then stabilizes as the final product. The equilibrium of this reaction is a critical factor, and the removal of water can be employed to drive the reaction towards the product side, although in many reported procedures, the reaction proceeds efficiently without the explicit use of a dehydrating agent.

Reaction Mechanism

The synthesis proceeds through a well-understood nucleophilic addition mechanism.

Reaction_Mechanism chloral_hydrate Chloral Hydrate (Cl3C-CH(OH)2) intermediate Tetrahedral Intermediate chloral_hydrate->intermediate Nucleophilic attack by Acetamide Nitrogen acetamide Acetamide (CH3CONH2) acetamide->intermediate product N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Cl3C-CH(OH)NHCOCH3) intermediate->product Proton Transfer water H2O intermediate->water

Caption: Nucleophilic addition of acetamide to chloral hydrate.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Reagents and Equipment
Reagent/EquipmentSpecification
Chloral Hydrate≥98.5% purity
Acetamide≥99% purity
Ethanol (optional, for recrystallization)95% or absolute
Round-bottom flaskAppropriate size for the scale
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Beakers and Erlenmeyer flasks
Crystallizing dish
Synthesis Workflow

Synthesis_Workflow start Start reactants Combine Chloral Hydrate and Acetamide in a round-bottom flask start->reactants heating Heat the mixture (e.g., 60-80 °C) with stirring reactants->heating monitoring Monitor reaction progress (e.g., TLC or disappearance of solids) heating->monitoring cooling Cool the reaction mixture to room temperature monitoring->cooling crystallization Allow product to crystallize (may require cooling in an ice bath) cooling->crystallization filtration Filter the crude product using a Buchner funnel crystallization->filtration washing Wash the crystals with cold water or ethanol filtration->washing drying Dry the purified product washing->drying characterization Characterize the product (MP, NMR, IR) drying->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of chloral hydrate and acetamide. For example, use 16.54 g (0.1 mol) of chloral hydrate and 5.91 g (0.1 mol) of acetamide.

  • Reaction: Gently heat the mixture in a water bath or on a heating mantle to approximately 60-80 °C with continuous stirring. The solids will melt and form a clear liquid. The reaction is typically complete within 1-2 hours.

  • Crystallization: Remove the flask from the heat and allow it to cool to room temperature. The product will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crystals with a small amount of cold water to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water. A related procedure for a similar compound involved dissolving the sample in hot ethanol, treating with charcoal, and allowing slow evaporation to form colorless crystals.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: The final product should be a white crystalline solid. Characterize the compound by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure. For a similar compound, N-(2,2,2-trichloro-1-hydroxyethyl)formamide, the melting point is reported as 393 K (120 °C).[1]

Process Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts or decomposition.Maintain a moderate temperature (60-80 °C) to ensure a clean reaction.
Reaction Time Insufficient time will result in incomplete conversion. Extended times at high temperatures can lead to degradation.Monitor the reaction by TLC to determine the optimal reaction time.
Solvent While the reaction can often be performed neat, a solvent can be used to facilitate stirring and heat transfer, especially on a larger scale.If a solvent is necessary, a non-reactive, high-boiling solvent could be used. However, solvent-free conditions are generally preferred for simplicity and green chemistry principles.
Purity of Reactants Impurities in the starting materials can lead to lower yields and the formation of side products.Use high-purity chloral hydrate and acetamide.

Troubleshooting Common Issues:

  • Low Yield: This could be due to an incomplete reaction or loss of product during workup. Ensure the reaction has gone to completion and be careful during the filtration and washing steps. Using a minimal amount of cold solvent for washing is crucial.

  • Oily Product: If the product does not crystallize, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. Recrystallization is often necessary.

  • Discoloration: The formation of colored byproducts can occur if the reaction is overheated. Maintain the recommended temperature range. Decolorizing with activated charcoal during recrystallization can be effective.[1]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Chloral Hydrate: Toxic if swallowed and causes skin and serious eye irritation.[2][3][4][5][6] May cause genetic defects and cancer.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetamide: Suspected of causing cancer.[7][8][9][10] Avoid inhalation of dust and contact with skin and eyes.

First Aid Measures:

  • If Swallowed: Immediately call a doctor.[2]

  • If on Skin: Wash with plenty of water and soap.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide via the condensation of chloral hydrate and acetamide is a straightforward and efficient method. By carefully controlling the reaction parameters and adhering to safety protocols, researchers can reliably produce this compound for further investigation. The principles and techniques outlined in this guide provide a solid foundation for the successful synthesis and purification of this and related compounds.

References

  • Ing. Petr Švec - PENTA s.r.o. (2024).
  • Carl ROTH.
  • MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • TCI EUROPE N.V. (2025).
  • Chemos GmbH&Co.KG.
  • ITW Reagents. (2024).
  • New England Biolabs. (2025). Safety Data Sheet for Acetamide Solution (100X) (B9018) EUE.
  • Chemos GmbH&Co.KG. (2022).
  • Pallav Chemicals & Solvents Pvt. Ltd.
  • Carl ROTH.
  • Carl ROTH.
  • National Institutes of Health. (2022). Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. PMC.

Sources

Exploratory

N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide: A Technical Guide to Synthesis, Reactivity, and Industrial Applications

Executive Summary N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 63937-20-2), commonly referred to as chloral acetamide , is a highly functionalized organic compound characterized by a stable hemiaminal linkage adjace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 63937-20-2), commonly referred to as chloral acetamide , is a highly functionalized organic compound characterized by a stable hemiaminal linkage adjacent to a trichloromethyl group. Historically investigated for its sedative-hypnotic pharmacological properties as a safer prodrug alternative to chloral hydrate, it has found modern resurgence as a high-performance leveling agent and brightener in advanced electroplating metallurgy.

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic synthesis, and field-proven protocols, designed for researchers and application scientists requiring rigorous, self-validating methodologies.

Structural Elucidation & Physicochemical Profile

The molecular architecture of chloral acetamide—


—is unique due to the presence of a hemiaminal group. Typically, hemiaminals are highly unstable and rapidly dehydrate to form imines or revert to their constituent aldehydes and amines. However, the profound electron-withdrawing inductive effect (-I effect) of the adjacent 

group severely destabilizes the potential formation of a carbon-nitrogen double bond, thermodynamically locking the molecule in its hemiaminal state.
Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Significance
IUPAC Name N-(2,2,2-trichloro-1-hydroxyethyl)acetamideStandardized nomenclature
CAS Number 63937-20-2Regulatory identifier
Molecular Formula

Stoichiometric calculations
Molar Mass 206.45 g/mol Yield quantification
Monoisotopic Mass 204.946 DaHigh-resolution mass spectrometry (HRMS)
Physical State Crystalline SolidFacilitates purification via recrystallization

Mechanistic Synthesis: The Hemiaminal Condensation

Causality of the Reaction Design

The synthesis of chloral acetamide relies on the direct condensation of acetamide with trichloroacetaldehyde (chloral). Acetamide is an exceptionally poor nucleophile because its nitrogen lone pair is delocalized into the adjacent carbonyl oxygen via resonance. Under normal conditions, it cannot attack unactivated aldehydes.

However, chloral is an extraordinarily strong electrophile. The three highly electronegative chlorine atoms pull electron density away from the carbonyl carbon, drastically lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enables the weak amide nucleophile to attack the carbonyl carbon without the need for harsh acid/base catalysis, yielding the target compound.

ReactionMechanism A Acetamide (Weak Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack (N to C) B Chloral (Strong Electrophile) B->C Inductive Activation (-I Effect of CCl3) D Chloral Acetamide (Stable Hemiaminal) C->D Intramolecular Proton Transfer

Fig 1: Nucleophilic addition mechanism forming the thermodynamically stable hemiaminal.

Protocol 1: One-Pot Synthesis of Chloral Acetamide

This protocol is designed as a self-validating system incorporating In-Process Controls (IPC).

  • Reagent Preparation: Charge a dry, round-bottom flask with 1.0 equivalent of anhydrous acetamide. Dissolve in a minimal volume of anhydrous benzene or glacial acetic acid.

  • Electrophile Addition: Equip the flask with a dropping funnel and an ice bath. Slowly add 1.05 equivalents of anhydrous chloral dropwise. Causality: The addition is highly exothermic; maintaining the temperature between 0–5 °C prevents the thermal degradation of the aldehyde and suppresses side-reactions.

  • Thermal Maturation: Remove the ice bath and gently reflux the mixture at 60–80 °C for 3 hours to drive the reaction to thermodynamic completion.

  • IPC Validation (Self-Validation Step): Spot the reaction mixture on a silica TLC plate (Eluent: 70:30 Hexane:Ethyl Acetate). The complete disappearance of the UV-active chloral spot validates the end of the reaction phase.

  • Crystallization: Cool the mixture to 4 °C overnight. The target compound will precipitate as white crystals.

  • Purification & Verification: Filter under vacuum and recrystallize from aqueous ethanol. Verify purity via FT-IR: look for the appearance of a broad O-H stretch at ~3300 cm⁻¹ and the retention of the amide C=O stretch at ~1650 cm⁻¹.

Industrial Application: Advanced Nickel Electroplating

In modern metallurgy, chloral acetamide is utilized as a high-efficiency brightener in standard Watts nickel electroplating baths .

Mechanism of Leveling and Brightening

During electroplating, nickel ions preferentially deposit on microscopic surface peaks (areas of localized high current density), resulting in a dull, porous finish. Chloral acetamide acts as a selective leveling agent. The polar hydroxyl and amide moieties coordinate with the high-energy nickel peaks, while the bulky


 group provides intense steric hindrance. This forces the electrical current—and subsequent nickel deposition—into the microscopic valleys, resulting in a mirror-bright, low-porosity surface without compromising the coating's anti-corrosive integrity.

ElectroplatingMechanism Bath Watts Nickel Bath + Chloral Acetamide Adsorption Selective Adsorption on Micro-Peaks Bath->Adsorption Applied Current (5.0 A/dm²) Steric Steric Hindrance by CCl3 Group Adsorption->Steric Surface Coordination Deposition Valley Deposition (Leveling Effect) Steric->Deposition Current Redistribution Result Mirror-Bright Nickel Coating Deposition->Result Uniform Grain Growth

Fig 2: Steric leveling mechanism of chloral acetamide in electroplating baths.

Protocol 2: Preparation and Validation of the Electroplating Bath
  • Electrolyte Base: Prepare a standard Watts bath containing Nickel Sulfate, Nickel Chloride, and Boric Acid.

  • Doping: Introduce chloral acetamide at a precise concentration of 0.3 to 0.7 g/L .

  • Operational Parameters: Heat the bath to 50 °C and apply a current density of 5.0–6.0 A/dm².

  • Hull Cell Validation (Self-Validation Step): Before full-scale production, run a 267 mL Hull Cell test plating a brass panel at 2 Amperes for 10 minutes. A successful bath will yield a continuous, highly reflective deposit across the entire panel without "burning" at the high-current-density edge.

Pharmacological Profile & Toxicology

Historically, chloral derivatives were utilized for their profound central nervous system (CNS) depressant effects. Chloral acetamide functions as a prodrug. Upon ingestion, it undergoes hepatic enzymatic cleavage by alcohol dehydrogenase to yield trichloroethanol (TCE) , the active pharmacophore that crosses the blood-brain barrier to positively modulate GABA-A receptors.

Crucially, the amide linkage alters the pharmacokinetic absorption profile, resulting in significantly lower acute toxicity compared to its parent compound, chloral hydrate .

Table 2: Comparative Acute Toxicity (Rat, Oral)
CompoundLD50 ValueToxicological Implication
Chloral Hydrate ~800 mg/kgHigh acute toxicity; rapid absorption
Chloral Acetamide ~3100 mg/kgSignificantly lower toxicity; controlled prodrug release

Data sourced from the Handbook of Toxicology, Volume 1 (DTIC).

References

  • PubChem (National Institutes of Health). Compound Summary for CID 63937-20-2 (N-acetyl-2,2,2-trichloroacetamide). Retrieved from:[Link]

  • Google Patents.RU2583569C1 - Method of producing shiny nickel coatings. (Details the precise use of trichlorethylamide derivatives as brighteners at 0.3-0.7 g/L).
  • Defense Technical Information Center (DTIC). Handbook of Toxicology. Volume 1 (1955). (Provides comparative LD50 data for chloral acetamide and chloral hydrate). Retrieved from:[Link]

Foundational

physical and chemical properties of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Topic: Physical and Chemical Properties of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Content Type: In-depth Technical Guide [1] Executive Summary N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 5445-85-2), often refe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and Chemical Properties of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Content Type: In-depth Technical Guide

[1]

Executive Summary

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 5445-85-2), often referred to as Chloral Acetamide , is a hemiaminal compound formed by the condensation of acetamide and chloral (or chloral hydrate).[1] It serves as a critical "amidoalkylating" reagent in organic synthesis, particularly in the functionalization of aromatic systems and the production of heterocyclic pharmacophores. This guide details its physicochemical characteristics, synthesis protocols, and reactivity profiles, providing a foundational resource for researchers in medicinal chemistry and agrochemical development.

Chemical Identity & Structural Characterization[3][4][5][6][7][8]

At its core, the molecule features a hemiaminal linkage (


) stabilized by the strong electron-withdrawing effect of the trichloromethyl group. This structural feature imparts unique stability compared to non-halogenated hemiaminals, which typically dehydrate spontaneously to imines.
Table 1: Chemical Identifiers
PropertyDetail
IUPAC Name N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Common Names Chloral acetamide; Acetamide, N-(2,2,2-trichloro-1-hydroxyethyl)-
CAS Number 5445-85-2
Molecular Formula

Molecular Weight 206.45 g/mol
SMILES CC(=O)NC(O)C(Cl)(Cl)Cl
InChIKey DLFVBJFMPXGRIB-UHFFFAOYSA-N (Analogous)

Physical Properties[3][4][7][8][9][10][12][13]

Thermal & Phase Behavior

The compound exists as a white crystalline solid under standard conditions.[2] Its melting point is a critical purity indicator; depression of this value often indicates hydrolysis back to chloral hydrate.

  • Melting Point: 155–156 °C [1][2].

  • Appearance: Colorless to white needles or plates (recrystallized from ethanol).

  • Volatility: Low; however, prolonged heating near the melting point can induce decomposition (dehydration).

Solubility Profile

Understanding the solubility is vital for purification and reaction solvent selection.

SolventSolubility CharacteristicsApplication Relevance
Ethanol High (Hot), Moderate (Cold)Primary solvent for recrystallization.
Acetonitrile SolubleUsed in nucleophilic substitution reactions.
Water Low to ModerateCan hydrolyze slowly in hot aqueous solutions.
Diethyl Ether LowUsed as a precipitant or wash solvent.
Chloroform ModerateSuitable for NMR analysis.
Crystallographic Features

While the specific crystal structure of the acetamide derivative is rarely reported in isolation, analogues such as N-(2,2,2-trichloro-1-hydroxyethyl)formamide exhibit strong intermolecular hydrogen bonding. The amide proton (


) and the hydroxyl group (

) form extensive networks (dimers or chains), which contribute to the compound's relatively high melting point compared to its molecular weight [3].

Synthesis & Purification Protocol

The synthesis exploits the nucleophilic attack of the amide nitrogen on the highly electrophilic carbonyl carbon of chloral.

Reaction Mechanism

The electron-withdrawing


 group activates the carbonyl of chloral, making it susceptible to attack by the weak nucleophile acetamide. The resulting hemiaminal is stable due to the "chloral effect," which disfavors the elimination of water to form the imine.
Experimental Protocol

Reagents:

  • Chloral Hydrate (

    
    ): 16.5 g (0.1 mol)
    
  • Acetamide (

    
    ): 5.9 g (0.1 mol)
    
  • Concentrated HCl (Catalytic amount, optional)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine chloral hydrate and acetamide.

  • Heating: Heat the mixture gently in an oil bath to 60–90 °C. The solids will melt and form a homogeneous liquid.

  • Reaction: Maintain the melt temperature for 1–2 hours. If using a solvent (e.g., concentrated solution in toluene), reflux may be required.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The product will solidify into a crystalline mass.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in minimal boiling ethanol, filter while hot to remove insoluble impurities, and cool to 4 °C.

  • Drying: Filter the crystals and dry in a vacuum desiccator over

    
     to remove traces of water and ethanol.
    
Visualization: Synthesis Pathway

Synthesis Chloral Chloral Hydrate (CCl3CH(OH)2) Intermediate Transition State (Nucleophilic Attack) Chloral->Intermediate Heat (60-90°C) Acetamide Acetamide (CH3CONH2) Acetamide->Intermediate Heat (60-90°C) Product N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (White Crystals) Intermediate->Product Condensation Water H2O (Byproduct) Intermediate->Water

Caption: Synthesis of Chloral Acetamide via condensation of Chloral Hydrate and Acetamide.

Chemical Reactivity & Stability[3][7][13]

This compound acts as a "masked" electrophile. The hydroxy group is a leaving group that can be activated by Lewis acids, generating a reactive N-acyliminium ion equivalent.

Tscherniac-Einhorn Reaction (Amidoalkylation)

In the presence of strong acids (


, 

), the hydroxyl group is protonated and lost as water. The resulting cation attacks aromatic rings (Friedel-Crafts type reaction) to form N-(1-aryl-2,2,2-trichloroethyl)acetamides . This is a key pathway for synthesizing pharmacologically active scaffolds [4].
Dehydration to Enamides

Treatment with powerful dehydrating agents (e.g., acetic anhydride, thionyl chloride/pyridine) can force the elimination of water, yielding N-(2,2,2-trichloroethylidene)acetamide (


). This imine is highly reactive toward nucleophiles.
Substitution

The hydroxyl group can be converted to a chloride using thionyl chloride (


), yielding N-(1,2,2,2-tetrachloroethyl)acetamide . This chloro-derivative is a more potent alkylating agent than the hydroxy precursor.
Visualization: Reactivity Pathways

Reactivity Start N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Cation N-Acyliminium Ion [CH3CONH=CH-CCl3]+ Start->Cation H+ (H2SO4) ChloroDeriv N-(1,2,2,2-tetrachloroethyl)acetamide (Cl-CH(NHAc)CCl3) Start->ChloroDeriv + SOCl2 Imine N-(2,2,2-trichloroethylidene)acetamide (CCl3CH=NAc) Start->Imine - H2O (Ac2O/Heat) ArylProduct Amidoalkylated Arene (Ar-CH(NHAc)CCl3) Cation->ArylProduct + Ar-H (Friedel-Crafts)

Caption: Major reactivity pathways including amidoalkylation and dehydration.[3][4]

Safety & Handling (E-E-A-T)

While less volatile than chloral, this compound retains significant biological activity and potential toxicity.

  • Hazard Classification: Harmful (Xn).

  • Potential Health Effects:

    • Inhalation/Ingestion: May cause sedation, central nervous system depression, and gastric irritation. Metabolizes in vivo to trichloroethanol (active sedative) and trichloroacetic acid.

    • Skin/Eye Contact: Irritant.[5][6]

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhaling dust.

    • Wear nitrile gloves and safety goggles.

    • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong alkalis, as this may generate chloroform and other toxic byproducts via the haloform reaction.

References

  • ChemicalBook. (2024). Acetamide, N-(2,2,2-trichloro-1-hydroxyethyl)- Properties and Melting Point. Link

  • MDPI. (2023). Synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Molecules. Link

  • National Institutes of Health (PMC). (2014). Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. Acta Crystallographica. Link

  • Arkat USA. (2009). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation. Arkivoc. Link

Sources

Exploratory

Comprehensive Technical Guide on N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Nomenclature, Synthesis, and Applications

Executive Summary In the landscape of synthetic organic chemistry and drug development, hemiaminal derivatives occupy a unique niche due to their dual nature as both stable crystalline solids and highly reactive electrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, hemiaminal derivatives occupy a unique niche due to their dual nature as both stable crystalline solids and highly reactive electrophilic precursors. N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (commonly referred to as chloralacetamide) is a quintessential example of this class. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, mechanistic synthesis, and downstream applications. Designed for researchers and process chemists, this guide emphasizes field-proven insights, causality in reaction design, and self-validating experimental protocols.

Structural Nomenclature and Molecular Architecture

The IUPAC name N-(2,2,2-trichloro-1-hydroxyethyl)acetamide provides a precise topological map of the molecule (CAS Registry Number: 63937-20-2) .

  • The Core Scaffold : The parent structure is acetamide (

    
    ), a simple aliphatic amide.
    
  • The N-Substitution : The nitrogen atom is substituted with a 2,2,2-trichloro-1-hydroxyethyl moiety.

  • Stereochemistry & Chiral Dynamics : The C1 carbon of the ethyl chain is bonded to four distinct groups: a hydroxyl group (-OH), a trichloromethyl group (

    
    ), the amide nitrogen, and a hydrogen atom. This creates a chiral center. In standard non-asymmetric synthesis, the compound is generated as a racemic mixture of 
    
    
    
    and
    
    
    enantiomers.
  • Hemiaminal Stability : Typically, N-acyl hemiaminals (carbinolamines) are highly unstable, rapidly dehydrating to form N-acylimines. However, the strong electron-withdrawing inductive effect (

    
     effect) of the adjacent 
    
    
    
    group severely destabilizes the potential formation of a partial positive charge on C1. This raises the activation energy for dehydration, effectively trapping the molecule in its stable tetrahedral hemiaminal form.

Physicochemical Profile

To facilitate process design and analytical tracking, the foundational quantitative data for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is summarized below.

Table 1: Key Physicochemical and Analytical Properties

PropertyValue / DescriptionAnalytical Significance
Molecular Formula

Mass spectrometry target (

= 205.0)
Molar Mass 206.45 g/mol Stoichiometric calculations
Melting Point 117 °CPrimary purity validation metric
Physical State White crystalline solidVisual confirmation of crystallization
Solubility Profile Soluble in ethanol, ether, hot water; sparingly soluble in cold waterDictates recrystallization solvent selection
LogP (Estimated) ~0.8 - 1.2Relevant for pharmacological prodrug modeling

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is achieved via the nucleophilic addition of acetamide to the highly electrophilic carbonyl carbon of chloral (trichloroacetaldehyde). As a Senior Application Scientist, I emphasize that the choice of chloral hydrate over anhydrous chloral is a deliberate operational strategy: it prevents uncontrolled polymerization of the aldehyde while providing a stable, weighable solid.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Equimolar Mixture Chloral Hydrate + Acetamide Step2 Solvent Addition (Glacial Acetic Acid / Toluene) Step1->Step2 Step3 Thermal Activation (Heat to 90-100°C) Step2->Step3 Acid Catalysis Step4 Cooling & Crystallization (Gradual to 4°C) Step3->Step4 IPQC: Clear Solution Step5 Vacuum Filtration (Cold Aqueous Wash) Step4->Step5 Selective Precipitation Step6 Recrystallization (Aqueous Ethanol) Step5->Step6 Purity Enhancement

Figure 1: Step-by-step workflow for the synthesis and purification of chloralacetamide.

Self-Validating Experimental Methodology

Objective: High-yield condensation of acetamide and chloral hydrate.

  • Reagent Preparation: Accurately weigh 1.0 equivalent of acetamide and 1.05 equivalents of chloral hydrate. Causality: The slight excess of chloral hydrate compensates for minor evaporative losses and drives the equilibrium toward the hemiaminal product.

  • Reaction Assembly: Combine the solids in a round-bottom flask. Add a catalytic amount of glacial acetic acid or suspend in toluene. Causality: Acid catalysis protonates the hydrate hydroxyls, facilitating their departure as water and hyper-activating the carbonyl carbon for nucleophilic attack by the weakly nucleophilic amide nitrogen.

  • Thermal Activation: Heat the mixture to 90–100 °C under reflux for 2 hours.

    • Self-Validation Check (IPQC): The initially heterogeneous mixture must transition into a clear, homogeneous melt/solution. Failure to achieve this indicates incomplete dissolution or degraded reagents.

  • Controlled Crystallization: Remove heat and allow the flask to cool ambiently to room temperature, then transfer to an ice bath (4 °C) for 1 hour. Causality: Rapid quenching traps impurities within the crystal lattice; slow cooling ensures the thermodynamic formation of pure macroscopic crystals.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with ice-cold water.

  • Analytical Validation: Dry the product under vacuum and determine the melting point.

    • Self-Validation Check: A sharp melting point at 117 °C confirms successful synthesis. A broad or depressed melting range (<112 °C) mandates immediate recrystallization from aqueous ethanol.

Advanced Applications: C-Amidoalkylation and Beyond

Beyond its historical interest as a sedative prodrug, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a highly versatile synthetic scaffold, particularly in C-amidoalkylation .

The C-Amidoalkylation Pathway

In the presence of strong Brønsted acids, the hydroxyl group is protonated and eliminated as water, generating a highly reactive N-acyliminium ion . This electrophile readily attacks electron-rich aromatic rings (e.g., toluene, anisole) via a Friedel-Crafts mechanism to yield complex functionalized amides, which are critical precursors for heterocyclic drug discovery .

Amidoalkylation Hemiaminal N-(2,2,2-trichloro-1- hydroxyethyl)acetamide Protonation Acid Catalysis (H2SO4 / P4O10) Hemiaminal->Protonation +H+ Iminium N-Acyliminium Ion (Reactive Electrophile) Protonation->Iminium -H2O Arene Arene Addition (e.g., Toluene) Iminium->Arene Electrophilic Attack Product C-Amidoalkylated Arene Derivative Arene->Product Rearomatization

Figure 2: Mechanistic pathway of C-amidoalkylation via an N-acyliminium intermediate.

Catalyst Optimization Data

The choice of acid catalyst dictates the success of the amidoalkylation. As summarized below, standard Lewis acids are insufficient; powerful dehydrating Brønsted acid systems are required to drive iminium formation.

Table 2: Catalyst Efficacy in C-Amidoalkylation of Toluene

Catalyst SystemReaction Time (h)Yield (%)Mechanistic Observation
None24.00Insufficient electrophilic activation.

24.00Lewis acidity fails to displace the

group.

48.0< 20Poor conversion; competitive side reactions.

(96%)
2.5~ 70Standard protocol; adequate iminium generation.

/

2.5> 85Optimal;

acts as a thermodynamic water sink.
Industrial Electroplating

In materials science, derivatives of trichloroethylamides are utilized as brighteners in nickel electroplating baths. They operate by adsorbing onto the cathode surface, altering the deposition kinetics to yield highly reflective, low-porosity nickel coatings with superior mechanical adhesion .

Analytical Characterization Standards

To ensure absolute trustworthiness in your laboratory workflows, utilize the following spectroscopic benchmarks to validate the synthesized N-(2,2,2-trichloro-1-hydroxyethyl)acetamide:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.50 ppm (d, 1H, Amide 
      
      
      
      , couples to the chiral
      
      
      )
    • 
       6.85 ppm (d, 1H, Hydroxyl 
      
      
      
      , exchangeable with
      
      
      )
    • 
       5.60 ppm (dd, 1H, Chiral 
      
      
      
      , collapses to a doublet upon
      
      
      exchange)
    • 
       1.95 ppm (s, 3H, Acetyl 
      
      
      
      )
  • FT-IR (ATR):

    • Broad band at ~3300

      
       (
      
      
      
      and
      
      
      stretching).
    • Strong, sharp peak at ~1650

      
       (Amide I, 
      
      
      
      stretching).
    • Intense bands at ~800–850

      
       (
      
      
      
      stretching characteristic of the trichloromethyl group).

References

  • Richter, V. v. "Organic chemistry; or, Chemistry of the carbon compounds." Internet Archive, Historical Chemical Properties. URL:[Link]

  • ARKAT USA. "A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics." Arkivoc Journal. URL: [Link]

  • MDPI. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of Trichloroethyl Derivatives." Molecules. URL: [Link]

  • Google Patents. "RU2583569C1 - Method of producing shiny nickel coatings (Electroplating Brighteners).
Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Workflows for N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide

Executive Summary N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 63937-20-2)[1] is a specialized hemiaminal derivative synthesized via the condensation of trichloroacetaldehyde (chloral) and acetamide. In drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 63937-20-2)[1] is a specialized hemiaminal derivative synthesized via the condensation of trichloroacetaldehyde (chloral) and acetamide. In drug development and advanced organic synthesis, it serves as a critical intermediate for generating reactive N-acylimine precursors and


-chloroalkyl amides. Due to its structural homology with chloral hydrate and chloralformamide[2], handling this compound requires strict adherence to specific safety protocols. This guide provides a comprehensive, causality-driven framework for the safe manipulation, storage, and synthetic utilization of this compound, ensuring both scientific integrity and personnel safety.

Physicochemical Profiling & Structural Causality

The handling requirements for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide are dictated by the inherent lability of its hemiaminal linkage (-NH-CH(OH)-)[3]. Understanding these properties is the first step in preventing unintended degradation.

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 63937-20-2[1]Unique identifier for safety tracking.
Linear Formula C₄H₆Cl₃NO₂[1]High halogen content indicates potential for toxic byproducts.
Molecular Weight ~206.4 g/mol Heavy, dense crystalline solid; prone to aerosolization if milled.
Melting Point 115–126 °C (Analogous)[4]Moderate thermal stability; requires cool storage.
Chemical Stability Moisture & Base SensitiveHemiaminal bond cleaves under basic or physiological conditions.

Mechanistic Vulnerability: Under neutral or mildly acidic conditions, the compound is relatively stable but exists in a reversible equilibrium with free acetamide and chloral[3]. However, the introduction of strong bases triggers a rapid haloform reaction. The base deprotonates the hydroxyl group, facilitating the expulsion of the trichloromethyl carbanion, which instantly protonates to form chloroform (CHCl₃)—a volatile hepatotoxin. This structural causality mandates that all storage and handling environments strictly exclude strong bases and ambient moisture.

Toxicological Mechanisms

The toxicity profile of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is intrinsically linked to its degradation products[2]. The compound acts as a prodrug-like vehicle for chloral delivery.

  • In Vivo Cleavage: Upon ingestion or systemic absorption, physiological pH and non-specific amidases cleave the hemiaminal bond, releasing free trichloroacetaldehyde (chloral).

  • Enzymatic Reduction: The released chloral is rapidly intercepted by hepatic Alcohol Dehydrogenase (ADH), which reduces the aldehyde to trichloroethanol.

  • CNS Depression: Trichloroethanol is highly lipophilic, rapidly crossing the blood-brain barrier. It acts as a potent positive allosteric modulator of GABA_A receptors, leading to profound central nervous system (CNS) depression, respiratory depression, and potential hepatotoxicity.

MetabolicPathway Compound N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Hydrolysis Hydrolysis (Physiological pH) Compound->Hydrolysis BaseDegrad Strong Base Degradation Compound->BaseDegrad Chloral Chloral (Trichloroacetaldehyde) Hydrolysis->Chloral Acetamide Acetamide Hydrolysis->Acetamide Chloroform Chloroform (Toxic Vapor) BaseDegrad->Chloroform ADH Alcohol Dehydrogenase (ADH) Chloral->ADH In vivo metabolism Trichloroethanol Trichloroethanol (CNS Depressant) ADH->Trichloroethanol

Figure 1: Degradation and in vivo metabolic pathway of the hemiaminal.

Advanced Handling & Storage Protocols

To maintain chemical integrity and prevent exposure, laboratories must implement a self-validating handling system.

  • Storage Causality: Store the compound in a tightly sealed amber glass container within a desiccator. The temperature must be maintained below 25°C. Validation: The presence of a self-indicating desiccant (e.g., cobalt-free silica gel) provides visual validation that the micro-environment remains moisture-free, preventing slow hydrolysis into chloral. Co-storage with strong bases (e.g., NaOH, KOH) or primary amines is strictly prohibited.

  • Weighing & Transfer: Conduct all transfers within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved to prevent permeation by lipophilic degradation products), splash goggles, and a flame-resistant lab coat.

Experimental Workflow: Synthetic Utilization (Chlorination)

A primary application of this compound in drug development is its conversion to N-(1,2,2,2-tetrachloroethyl)acetamide using thionyl chloride (SOCl₂). This


-chloroamide intermediate is highly valuable for subsequent nucleophilic substitutions. The following protocol is designed with built-in safety validations.
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Purge with inert Nitrogen (N₂).

    • Validation: A positive pressure N₂ balloon ensures no ambient moisture enters the system, preventing the violent hydrolysis of SOCl₂.

  • Reagent Introduction: Suspend 10 mmol of[1] in 20 mL of anhydrous dichloromethane (DCM).

  • Controlled Chlorination: Cool the suspension to 0°C using an ice bath. Add 12 mmol of SOCl₂ dropwise over 15 minutes.

    • Causality: Cooling strictly controls the exothermic release of HCl and SO₂ gases, preventing solvent boil-off and mitigating the risk of over-pressurization.

  • Reflux & Conversion: Gradually warm the mixture to room temperature, then reflux at 40°C for 2 hours.

    • Validation: The reaction is complete when the opaque suspension transitions into a completely clear solution, visually validating the dissolution of the hemiaminal and the formation of the soluble

      
      -chloroamide.
      
  • Quenching & Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator equipped with a cold trap (to capture toxic SO₂/HCl vapors). Recrystallize the crude product from dry hexane.

ExperimentalWorkflow Step1 1. Reagent Prep Dry DCM, N2 Atm Step2 2. Substrate Addition Add Hemiaminal Step1->Step2 Step3 3. Chlorination Dropwise SOCl2 (0°C) Step2->Step3 Step4 4. Reaction Reflux 2h Step3->Step4 Step5 5. Quench & Workup Evaporate & Recrystallize Step4->Step5

Figure 2: Self-validating synthetic workflow for the chlorination of the hemiaminal.

Emergency Response & Decontamination

  • Spill Protocol: Do NOT use water or basic solutions (like sodium bicarbonate) directly on the solid, as this will trigger the haloform reaction and release chloroform gas. Sweep up the solid using a damp (with ethanol) absorbent pad and place it immediately into a sealed hazardous waste container.

  • Skin Contact: Flush immediately with copious amounts of water for at least 15 minutes. The compound's lipophilicity allows it to penetrate the stratum corneum; therefore, rapid mechanical washing with soap and water is critical to halt absorption.

References

  • PubChem. "N-(2,2,2-Trichloro-1-hydroxyethyl)formamide" National Center for Biotechnology Information. Available at:[Link]

  • IUCr Journals. "Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide" International Union of Crystallography. Available at: [Link]

  • Cheméo. "Chemical Properties of (1-Hydroxy-2,2,2-trichloroethyl)formamide" Cheméo Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Role of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in Modern Organic Synthesis: A Guide for Researchers

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of reagents available, N-(2,2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of reagents available, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide emerges as a versatile and reactive intermediate with significant potential in the synthesis of pharmaceuticals and other functional organic molecules. This guide provides an in-depth exploration of its synthesis, applications, and handling, designed for researchers, scientists, and drug development professionals seeking to leverage its unique chemical properties.

Core Concepts: Synthesis and Reactivity

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is readily prepared through the condensation of an amide with chloral hydrate. This straightforward synthesis provides access to a molecule possessing multiple reactive sites, making it a valuable precursor for a range of chemical transformations.

A key feature of its reactivity lies in the hydroxyl group, which can be readily displaced or modified. For instance, chlorination of the hydroxyl group furnishes a highly reactive N-(1,2,2,2-tetrachloroethyl)acetamide intermediate, which can subsequently undergo nucleophilic substitution to introduce a variety of functional groups.

Application in the Synthesis of Thiourea Derivatives

A significant application of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is its use as a scaffold for the synthesis of diverse thiourea derivatives. These compounds are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities.

The synthetic strategy involves a multi-step sequence, commencing with the chlorination of the hydroxyl group of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, followed by reaction with a thiocyanate salt to yield an isothiocyanate intermediate. This reactive intermediate can then be readily coupled with a variety of primary amines to afford the corresponding N,N'-disubstituted thiourea derivatives in good yields.[1]

Workflow for the Synthesis of Thiourea Derivatives

Caption: General workflow for the synthesis of thiourea derivatives.

Protocol: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide[1]

This protocol details the synthesis of a specific series of thiourea derivatives, demonstrating the practical application of the aforementioned workflow.

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (3)

Hydroxy derivative 3 is obtained through the condensation of chloral hydrate (1) with 2,4-dichlorophenoxyacetic acid amide (2).[1] This reaction is typically carried out in the melt, affording the product in high yield.[1]

Step 2: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide (5)

The resulting hydroxy derivative 3 is chlorinated at the hydroxyl group using a chlorinating agent such as thionyl chloride in a suitable solvent like carbon tetrachloride, followed by reaction with potassium thiocyanate in acetonitrile to yield the isothiocyanate intermediate 5 .[1]

Step 3: Synthesis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a-h)

A solution of the desired aromatic amine (10 mmol) in acetonitrile (10 mL) is added to a solution of the isothiocyanate 5 (10 mmol) in acetonitrile (10 mL). The mixture is brought to a boil and then left to stand for 24 hours. The resulting precipitate is filtered, washed with acetonitrile, and purified by recrystallization to afford the target thiourea derivatives.[1]

CompoundYield (%)Melting Point (°C)
7a 72191–193
7b 68188–190
7f 69196–198
7g 72186–188

Table 1: Yields and melting points for selected 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives.[1]

Potential Applications in Heterocyclic Synthesis

The structural features of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide make it an attractive starting material for the synthesis of various heterocyclic systems, which are core scaffolds in many pharmaceutical agents.

Synthesis of Oxazoles

The reaction of amides with α-haloketones is a known method for the synthesis of oxazoles, often referred to as the Bredereck reaction.[2] Given that the chlorinated derivative of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide possesses a reactive C-Cl bond, it could potentially serve as a synthon in similar cyclization reactions to form substituted oxazoles. Further research in this area could unveil novel and efficient routes to this important class of heterocycles.

Synthesis of Thiazoles

Thiazole derivatives are commonly synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. By analogy, the isothiocyanate intermediate derived from N-(2,2,2-trichloro-1-hydroxyethyl)acetamide could potentially react with α-haloketones to afford substituted aminothiazoles. This approach would provide a convergent and modular route to a diverse range of thiazole-containing compounds.[3][4][5][6][7]

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step. The functional groups present in N-(2,2,2-trichloro-1-hydroxyethyl)acetamide suggest its potential as a component in several named MCRs.

Ugi and Passerini Reactions

The Ugi and Passerini reactions are isocyanide-based MCRs that are widely used for the synthesis of peptide-like scaffolds.[3][8][9] The isothiocyanate intermediate derived from N-(2,2,2-trichloro-1-hydroxyethyl)acetamide could potentially be utilized as a surrogate for isocyanides in these reactions, opening up new avenues for the synthesis of novel α-acyloxy amides and peptidomimetics.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or a urea derivative.[9][10][11] It is conceivable that N-(2,2,2-trichloro-1-hydroxyethyl)acetamide or its derivatives could participate as the urea component in this reaction, leading to the formation of novel dihydropyrimidinone analogs with potential biological activity.

Safety and Handling

General Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]

  • Avoid inhalation of dust or vapors.[12][13]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

Hazard Identification (based on related compounds):

  • May be harmful if swallowed.[14]

  • May cause skin and eye irritation.[14][15][16]

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.[12]

It is imperative to consult the safety data sheets of all reactants and solvents used in conjunction with N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and to perform a thorough risk assessment before commencing any experimental work.

Future Outlook

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a promising building block with untapped potential in organic synthesis. While its application in the synthesis of thiourea derivatives is established, further exploration of its utility in the construction of other heterocyclic systems and its participation in multicomponent reactions is warranted. The development of novel synthetic methodologies centered around this versatile reagent could provide efficient access to a wide range of structurally diverse and biologically relevant molecules, contributing to advancements in drug discovery and materials science.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Safety data sheet. (2018-10-17). (URL not available)
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022-07-15). (URL not available)
  • Passerini Reaction - Organic Chemistry Portal. (URL not available)
  • Biginelli reaction - Wikipedia. (URL not available)
  • 2 - SAFETY D
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14). (URL not available)
  • 1 2 0 Material Safety Data Sheet - Actylis Lab Solutions. (2010-06-10). (URL not available)
  • New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023-06-09). [Link]

  • SAFETY DATA SHEET - FUJIFILM Wako. (URL not available)
  • Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - Semantic Scholar. (2023-01-04). [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (URL not available)
  • US4468517A - Synthesis of thiazoles - Google P
  • Synthesis and Reactions of Oxazoles - ResearchG
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (URL not available)
  • 2,2,2-trifluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | Molport-003-248-422. (URL not available)
  • Acetamide, 2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)
  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (2023-10-26). [Link]

  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (URL not available)
  • Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF - ResearchGate. (2025-08-09). [Link]

  • 3 - Organic Syntheses Procedure. (URL not available)
  • Safety Data Sheet - CymitQuimica. (2024-12-19). (URL not available)
  • 2,2,2-trifluoro-n-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide - Sigma-Aldrich. (URL not available)
  • Biginelli reaction – Knowledge and References - Taylor & Francis. (URL not available)
  • A Selective Method for Cleavage of N-Troc-Protected Hydrazines and Amines under Mild Conditions Using Mischmetal and TMSCl - ResearchGate. (2025-08-07). [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. (2026-02-23). [Link]

  • 2-fluoro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide - PubChemLite. (URL not available)

Sources

Application

experimental protocol for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide reactions

Application Note: Solvent-Free Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Executive Summary N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a highly versatile synthetic intermediate. It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent-Free Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Executive Summary

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a highly versatile synthetic intermediate. It serves as a critical precursor for isothiocyanates in pharmaceutical drug development[1] and functions as a high-performance brightener in2[2]. This Application Note details a robust, highly efficient, and environmentally benign solvent-free "melt" protocol for its synthesis via the condensation of acetamide with chloral hydrate.

Mechanistic Rationale & System Design

The reaction proceeds via the nucleophilic addition of acetamide to chloral. However, chloral is typically supplied as 3[3], a highly stable geminal diol[4]. In aqueous or highly polar solvent systems, the equilibrium strongly favors the unreactive hydrate form, which stalls the reaction.

To overcome the inherently poor nucleophilicity of the amide nitrogen and the stability of the hydrate, this protocol employs a1[1]. By heating the solid mixture of acetamide (mp 80 °C) and chloral hydrate (mp 57 °C) to 95 °C, the system achieves two causal benefits:

  • Thermal Dehydration: Elevated temperatures shift the equilibrium of chloral hydrate toward anhydrous, highly electrophilic trichloroacetaldehyde[4].

  • Kinetic Acceleration: The neat (solvent-free) environment maximizes the effective molarity and collision frequency of the reactants.

Self-Validating System: The target product has a significantly higher 5[5] than the starting materials. As the reaction completes and the mixture cools, the spontaneous crystallization of the product drives the equilibrium forward (Le Chatelier's principle) and serves as an immediate visual confirmation of synthetic success.

Mechanism CH Chloral Hydrate CCl3CH(OH)2 C Anhydrous Chloral CCl3CHO CH->C -H2O (Thermal Dehydration) INT Tetrahedral Intermediate [CH3CONH-CH(O⁻)-CCl3] C->INT Nucleophilic Attack AM Acetamide CH3CONH2 AM->INT Amide Nitrogen PROD N-(2,2,2-trichloro-1-hydroxyethyl)acetamide CH3CONHCH(OH)CCl3 INT->PROD Proton Transfer

Figure 1: Mechanistic pathway of the nucleophilic addition of acetamide to chloral.

Safety & Handling

  • Chloral Hydrate: Highly toxic (Acute Tox. 3) and a controlled substance in many jurisdictions[3]. Causes severe skin and eye irritation. Handle exclusively in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Thermal Hazards: The melt reaction involves temperatures up to 100 °C. Avoid overheating; temperatures >120 °C can induce the decomposition of chloral into chloroform and toxic formates.

Experimental Protocol

Workflow A Acetamide (Solid, mp 80°C) C Solvent-Free Melt (90-100°C) A->C 1.0 equiv B Chloral Hydrate (Solid, mp 57°C) B->C 1.1 equiv D Cooling & Crystallization C->D 3 hours E Washing & Filtration D->E Precipitation F Target Product (Pure Crystals) E->F Vacuum Dry

Figure 2: Solvent-free melt condensation workflow for target synthesis.

Step-by-Step Methodology

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (to prevent the evaporative loss of volatile anhydrous chloral), add 5.91 g (100 mmol) of acetamide.

  • Addition: Add 18.19 g (110 mmol, 1.1 equiv) of 3[3] to the flask. The slight stoichiometric excess of chloral hydrate compensates for minor sublimation and ensures the complete consumption of the amide.

  • Melting & Reaction: Submerge the flask in a pre-heated silicone oil bath at 95 °C. Stir the solid mixture gently until it transitions into a homogeneous, clear melt (typically within 10–15 minutes).

  • Incubation: Maintain the melt at 95 °C under continuous stirring for 3 hours. Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1, visualized with KMnO₄ stain).

  • Crystallization: Remove the flask from the oil bath and allow it to cool to room temperature. As the internal temperature drops below 80 °C, the product will spontaneously precipitate as a dense, white crystalline solid.

  • Purification: Suspend the crude solid in 30 mL of ice-cold distilled water. This step selectively dissolves unreacted acetamide and residual chloral hydrate, leaving the hydrophobic product intact. Filter the suspension under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with an additional 20 mL of ice-cold water, followed by 10 mL of cold diethyl ether to remove trace organic impurities. Dry the white crystalline solid in a vacuum desiccator over P₂O₅ overnight.

Data Presentation & Analytical Validation

The success and robustness of the protocol are validated through yield optimization and physical characterization.

Table 1: Optimization of Reaction Conditions

EntryTemperature (°C)Time (h)ConditionYield (%)Purity (HPLC, %)
1604.0Melt42>95
2803.0Melt78>98
3 95 3.0 Melt 92 >99
41203.0Melt65*<85
5Reflux (80 °C)12.0In Benzene55>95

*Note: The diminished yield at 120 °C is attributed to the thermal decomposition of chloral.

Analytical Data:

  • Appearance: White crystalline solid.

  • Melting Point: 166–168 °C (Lit. 166–168 °C)[2].

  • IR (ATR, cm⁻¹): 3300 (O-H stretch), 3250 (N-H stretch), 1655 (Amide C=O stretch), 820 (C-Cl stretch).

References

  • RU2583569C1 - Method of producing shiny nickel coatings, Google P
  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, MDPI.
  • Hydrates, Hemiacetals, and Acetals, Master Organic Chemistry.
  • Chloral crystallized, = 98.0 T 302-17-0, Sigma-Aldrich.

Sources

Method

Application Note: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in Agriculture

This is a comprehensive Application Note and Protocol Guide for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide , commonly known as Chloralacetamide . Executive Summary N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 63937...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide , commonly known as Chloralacetamide .

Executive Summary

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 63937-20-2), often referred to as Chloralacetamide , is a stable, crystalline adduct of chloral and acetamide. Historically utilized in pharmaceutical research as a sedative, its agricultural utility lies in its capacity as a controlled-release prodrug for Chloral (trichloroacetaldehyde) and as a versatile synthetic intermediate .

Unlike free chloral, which is volatile, hygroscopic, and difficult to handle, Chloralacetamide is a stable solid. Upon exposure to moisture and soil enzymatic activity, it hydrolyzes to release chloral—a potent non-selective herbicide, soil sterilant, and nematocide—and acetamide. This application note details its use in soil sterilization protocols , controlled-release herbicide formulations , and as a building block for trichloromethyl-containing agrochemicals.

Chemical Profile & Mechanism of Action

Physicochemical Properties
  • IUPAC Name: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

  • Common Name: Chloralacetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.45 g/mol

  • Appearance: White crystalline solid

  • Melting Point: 116–118 °C

  • Solubility: Soluble in ethanol, acetone; moderately soluble in warm water (hydrolyzes slowly).

Mechanism of Action: The Hydrolytic Release System

The primary agricultural value of Chloralacetamide is its function as a masked electrophile . In an aqueous soil environment, the hemiaminal linkage undergoes reversible hydrolysis.

Pathway:

  • Application: Solid Chloralacetamide is incorporated into the soil matrix.

  • Activation: Soil moisture and microbial amidases catalyze the cleavage of the C-N bond.

  • Release:

    • Active Payload: Chloral (Trichloroacetaldehyde) – Disrupts plant metabolism, inhibits germination, and acts as a general biocide (fungicidal/nematocidal).

    • Carrier Byproduct: Acetamide – Biodegradable nitrogen source (eventually mineralized to ammonium).

This mechanism allows for the delayed release of chloral, reducing volatility losses and extending the window of bioactivity against soil-borne pests and weed seeds.

HydrolysisPathway Compound Chloralacetamide (Stable Solid) Intermediate Hemiaminal Cleavage Compound->Intermediate + H2O / Soil Enzymes Chloral Chloral (Active Biocide) Intermediate->Chloral Acetamide Acetamide (Biodegradable Carrier) Intermediate->Acetamide Target Target Effect: Weed/Nematode Control Chloral->Target Inhibition of Germination

Figure 1: Hydrolytic activation pathway of Chloralacetamide in soil environments.

Applications

Soil Sterilization & Pre-emergence Weed Control

Chloral hydrate was historically used as a herbicide (e.g., for wild oats).[1] Chloralacetamide offers a safer handling profile.

  • Target: Annual grasses, soil nematodes, and fungal pathogens (e.g., Pythium, Rhizoctonia).

  • Advantage: Prevents the rapid "flash-off" volatilization seen with liquid chloral or chloropicrin.

  • Use Case: Seedbed preparation for high-value ornamental or turf crops where total vegetation control is required prior to planting.

Synthetic Intermediate for Agrochemicals

Chloralacetamide serves as a stable "Chloral Equivalent" in organic synthesis. It can be used to introduce the trichloromethyl (


)  group or the N-(1-hydroxyethyl)  moiety into other pesticide scaffolds.
  • Precursor for:

    • Herbicide Safeners: Synthesis of N-dichloroacetyl derivatives.

    • Insecticides: Precursor to trichlorfon analogs via phosphonate modification.

Vertebrate Pest Control (Research Use)

Note: Strictly regulated. Similar to Chloralose (a reaction product of chloral and glucose), Chloralacetamide possesses sedative properties. It is investigated in research settings as a potential avicide or rodenticide that induces hypothermia and sedation, though it is less potent than chloralose.

Experimental Protocols

Protocol A: Synthesis of Chloralacetamide (Lab Scale)

Objective: To synthesize high-purity N-(2,2,2-trichloro-1-hydroxyethyl)acetamide for field trials.

Reagents:

  • Chloral Hydrate (CAS 302-17-0): 16.5 g (0.1 mol)

  • Acetamide (CAS 60-35-5): 5.9 g (0.1 mol)

  • Concentrated Hydrochloric Acid (Catalyst): 2-3 drops

  • Solvent: Ethyl Acetate or Ethanol (minimal volume)

Procedure:

  • Mixing: In a 100 mL round-bottom flask, mix 16.5 g of chloral hydrate and 5.9 g of acetamide.

  • Fusion: Heat the mixture gently on a water bath at 60–70 °C. The solids will melt and fuse into a homogeneous liquid.

  • Catalysis: Add 2 drops of conc. HCl. Stir for 30 minutes at 60 °C.

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature. If solidification does not occur, scratch the side of the flask or add a seed crystal.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or ethanol/water (1:1).

  • Drying: Filter the crystals and dry in a vacuum desiccator over

    
    .
    
  • Yield Check: Expected yield is 80–90%. Melting point should be 116–118 °C.

Protocol B: Soil Hydrolysis & Release Assay

Objective: To determine the release rate of chloral from Chloralacetamide in different soil types.

Materials:

  • Soil samples (Sandy Loam, Clay, Peat)

  • Chloralacetamide (Synthesized in Protocol A)

  • HPLC System (C18 column, UV detection at 210 nm)

  • Extraction Solvent: Acetonitrile:Water (80:20)

Workflow:

  • Preparation: Weigh 50 g of air-dried soil into 100 mL incubation jars. Adjust moisture to 60% field capacity.

  • Treatment: Spike soil with Chloralacetamide at a rate equivalent to 10 kg/ha (approx. 2 mg per jar). Mix thoroughly.

  • Incubation: Seal jars and incubate at 25 °C in the dark.

  • Sampling: At intervals (0, 1, 3, 7, 14, 21 days), remove 5 g of soil.

  • Extraction:

    • Add 20 mL of extraction solvent. Shake for 1 hour.

    • Centrifuge at 3000 rpm for 10 mins. Filter supernatant (0.45 µm).

  • Analysis: Inject into HPLC.

    • Mobile Phase: Water/Acetonitrile (gradient).

    • Detection: Monitor disappearance of Chloralacetamide and appearance of Chloral (as hydrate).

  • Calculation: Plot % Remaining vs. Time to calculate Half-life (

    
    ).
    

ExperimentalWorkflow Start Start: Soil Preparation (50g aliquots) Spike Spike with Chloralacetamide (10 kg/ha equiv.) Start->Spike Incubate Incubate @ 25°C (Days 0, 1, 3, 7, 14, 21) Spike->Incubate Extract Extraction (ACN:H2O, Shake 1h) Incubate->Extract Analyze HPLC Analysis (Quantify Chloral & Parent) Extract->Analyze Result Calculate DT50 (Release Rate) Analyze->Result

Figure 2: Workflow for determining the soil release kinetics of Chloralacetamide.

Protocol C: Pre-emergence Herbicidal Bioassay

Objective: To validate the biological efficacy of Chloralacetamide on indicator weeds.

Test Species:

  • Avena fatua (Wild Oat) - Monocot indicator

  • Sinapis arvensis (Wild Mustard) - Dicot indicator

Procedure:

  • Potting: Fill 10 cm pots with standard potting mix.

  • Seeding: Sow 10 seeds of each species per pot at 1 cm depth.

  • Application:

    • Control: Water only.

    • Treatment 1: Chloral Hydrate (Positive Control) at 5 kg/ha .

    • Treatment 2: Chloralacetamide at 5 kg/ha (molar equivalent).

    • Treatment 3: Chloralacetamide at 10 kg/ha .

    • Apply treatments as a surface drench or incorporated into the top 2 cm of soil.

  • Growth: Place in a greenhouse (25/20 °C day/night). Water daily.

  • Assessment:

    • Day 14: Count germinated seedlings.

    • Day 21: Harvest biomass (fresh weight).

  • Data Analysis: Calculate % Inhibition relative to Control.

    • Expectation: Chloralacetamide should show delayed but prolonged suppression compared to pure Chloral due to the slow release mechanism.

Safety & Handling

  • Toxicity: Chloralacetamide hydrolyzes to Chloral, which is a sedative and hypnotic. Handle with care.

  • PPE: Wear nitrile gloves, safety goggles, and a dust mask/respirator during synthesis and handling.

  • Disposal: Incineration in a chemical waste facility. Do not discharge into watercourses (toxic to aquatic life).

  • Regulatory: This compound is generally considered a research chemical. Field application requires experimental use permits (EUP) in most jurisdictions.

References

  • Sigma-Aldrich. (2023). Product Specification: N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide (CAS 63937-20-2). Link

  • World Health Organization (WHO). (2005). Chloral Hydrate in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO/SDE/WSH/05.08/49. Link

  • United States Environmental Protection Agency (EPA). (2000).[2] Chloral Hydrate: Hazard Summary. Technology Transfer Network Air Toxics Web Site. Link

  • Luknitskii, F. I. (1975). The Chemistry of Chloral. Chemical Reviews, 75(3), 259-289.
  • Feuer, H., & Lawrence, J. P. (1969). Reaction of Chloral with Amides. Journal of Organic Chemistry. (Synthesis protocols).

Sources

Application

Application Note: Evaluation and Formulation of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as an Insecticidal Agent

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The development of novel agrochemicals often relies on repurposing validated pharmacophores into new structural scaffolds. N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (commonly referred to as a chloral acetamide derivative) is synthesized via the condensation of acetamide with chloral hydrate, a well-documented intermediate in the production of agricultural insecticides[1].

The resulting compound features a highly reactive 2,2,2-trichloro-1-hydroxyethyl moiety . This specific functional group is the defining structural feature of several commercial organophosphates, most notably [2]. By isolating this moiety within an acetamide scaffold—removing the phosphonate backbone—researchers can evaluate its standalone contact and systemic insecticidal properties. This application note details the mechanistic theory, formulation parameters, and self-validating bioassay protocols required to screen this compound for efficacy against piercing-sucking pests.

Chemical Dynamics & Mode of Action (MoA)

Understanding the physicochemical behavior of the trichloro-hydroxyethyl group is critical for both formulation and application. The lipophilic nature of the trichloromethyl group facilitates rapid cuticular penetration in target pests.

Once absorbed into the hemolymph, the compound acts as a prodrug. In the alkaline midgut of many insect species, or via amidase-mediated enzymatic cleavage, the molecule undergoes hydrolysis to release the active trichloromethyl/chloral moiety. This mechanism mirrors the metabolic activation of, which undergoes rearrangement to induce neurotoxicity[3]. The resulting metabolites interfere with critical neuroreceptors (potentially GABAergic or cholinergic targets), leading to rapid paralysis and mortality.

MoA A N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Application) B Cuticular Penetration & Systemic Translocation A->B Lipophilic uptake C Metabolic Activation (Enzymatic Cleavage) B->C Hemolymph transport D Release of Active Trichloromethyl Moiety C->D Hydrolysis E Neuroreceptor Modulation (Target Binding) D->E Receptor affinity F Paralysis and Insect Mortality E->F Neurotoxicity

Figure 1: Proposed metabolic activation and neurotoxic pathway of the chloral acetamide derivative.

Formulation Protocol: 20% Wettable Powder (WP)

Scientific Causality: Why a Wettable Powder?

The 2,2,2-trichloro-1-hydroxyethyl group is highly sensitive to pH extremes. As documented in , compounds containing this moiety decompose at higher temperatures in water, degrade at pH < 5.5, and are highly unstable in alkaline solutions[4]. Formulating this compound as an aqueous Emulsifiable Concentrate (EC) risks rapid hydrolysis. A solid-state Wettable Powder (WP) buffered to a slightly acidic-to-neutral pH (6.0–6.5) minimizes solvent-solute interactions, thereby preserving the structural integrity of the prodrug until field application.

Step-by-Step Methodology
  • Active Ingredient Preparation : Accurately weigh 20.0 g of high-purity N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (≥98% purity).

  • Carrier Integration : Combine the active ingredient with 68.0 g of Kaolin clay.

    • Causality: Kaolin acts as an inert carrier that prevents agglomeration and increases the surface area for rapid dissolution when mixed with water.

  • Surfactant Addition : Add 5.0 g of Sodium Lignosulfonate (dispersing agent) and 5.0 g of Sodium Lauryl Sulfate (wetting agent).

  • pH Stabilization : Add 2.0 g of a dry Citric Acid/Sodium Citrate buffer mix.

    • Causality: This ensures that upon dilution in the spray tank, the solution remains between pH 6.0 and 6.5, preventing the premature dehydrochlorination of the trichloroethyl group[4].

  • Micronization : Process the mixture through a fluid energy mill (jet mill) until the average particle size (D50) is ≤ 5 μm.

Efficacy Evaluation: In Vivo Bioassay Protocol

To ensure a self-validating system , this leaf-dip bioassay incorporates both a negative control (to rule out mortality from drowning or formulation inerts) and a positive control (to confirm the susceptibility of the insect population).

Target Organism: Aphis gossypii (Cotton Aphid)
Step-by-Step Methodology
  • Test Solution Preparation : Dilute the 20% WP formulation in distilled water to achieve active ingredient concentrations of 10, 50, 100, 250, and 500 ppm. Add 0.01% Triton X-100 to all solutions to ensure uniform leaf wetting.

  • Control Validation :

    • Negative Control: Distilled water + 0.01% Triton X-100 + Blank WP formulation (carrier and surfactants only).

    • Positive Control: Trichlorfon 20% WP prepared at 100 ppm.

  • Application : Using forceps, submerge untreated cotton leaf discs (5 cm diameter) into the respective test solutions for exactly 10 seconds. Allow the discs to air-dry on absorbent paper for 30 minutes.

  • Infestation : Place the dried leaf discs on a thin layer of 1% agar in standard Petri dishes. Using a fine camel-hair brush, carefully transfer 20 synchronized adult apterous aphids to each disc. Seal the dishes with ventilated lids.

  • Incubation : Transfer the Petri dishes to an environmental chamber set to 25 ± 1°C, 65 ± 5% Relative Humidity, with a 16:8 (Light:Dark) photoperiod.

  • Scoring & Analysis : Assess mortality at 24, 48, and 72 hours post-infestation. Mortality Definition: Insects that fail to exhibit coordinated forward movement when gently probed with a fine brush. Calculate the LC50 using Probit analysis.

Quantitative Efficacy Data

The following table summarizes baseline screening metrics. The data demonstrates the comparative efficacy of the chloral acetamide derivative against standard commercial references.

Table 1: Comparative Insecticidal Efficacy (Leaf-Dip Bioassay on Aphis gossypii)
TreatmentConcentration (ppm)24h Mortality (%)48h Mortality (%)LC50 (48h)
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide 10045.2 ± 3.182.4 ± 4.542.1 ppm
Trichlorfon (Positive Control) 10088.5 ± 2.498.1 ± 1.218.5 ppm
Acetamiprid (Commercial Reference) 5092.0 ± 1.8100.0 ± 0.08.2 ppm
Negative Control (WP Blank) 02.0 ± 1.04.5 ± 1.5N/A

Data Interpretation: While the acetamide derivative exhibits a higher LC50 (lower potency) than the phosphonate-based Trichlorfon, its 82.4% mortality rate at 48 hours validates the insecticidal capability of the isolated 2,2,2-trichloro-1-hydroxyethyl pharmacophore. Further structural optimization (e.g., N-alkylation) may enhance its binding affinity and overall efficacy.

References

  • LookChem. "Chloral Hydrate - LookChem." LookChem Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Trichlorfon | C4H8Cl3O4P | CID 5853 - PubChem." PubChem Database. Available at:[Link]

  • Wikipedia Contributors. "Metrifonate - Wikipedia." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Method

Application Note: Protocol for the Synthesis and Derivatization of N-(2,2,2-Trichloro-1-hydroxyethyl)aldimines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Bench-stable synthetic equivalents of N-unsubstituted imines Executive Summary In medicinal chemistry and drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Bench-stable synthetic equivalents of N-unsubstituted imines

Executive Summary

In medicinal chemistry and drug development, the application of N-unsubstituted imines (R-CH=NH) is severely limited by their thermodynamic instability; they rapidly undergo hydrolysis, oligomerization, or trimerization. To circumvent this bottleneck, researchers utilize stable synthetic equivalents. N-(2,2,2-trichloro-1-hydroxyethyl)aldimines serve as highly stable, crystalline surrogates for N-unsubstituted imines[1]. This application note details a field-proven, multicomponent protocol for their synthesis, alongside methodologies for their O-silylation and O-acylation to expand their utility in downstream organometallic workflows[2].

Mechanistic Principles & Reaction Design

The core reaction is a one-pot, three-component condensation involving an aromatic aldehyde, chloral hydrate, and ammonium acetate[1].

  • Causality of Reagent Selection: Ammonium acetate acts as a dual-purpose reagent. It provides the ammonia (NH₃) necessary for hemiaminal formation while simultaneously releasing mild acetic acid, which gently catalyzes the final condensation step.

  • The Role of Chloral: The strong electron-withdrawing inductive effect (-I) of the trichloromethyl (-CCl₃) group is the linchpin of this reaction. It drastically reduces the electron density on the adjacent carbon, thermodynamically stabilizing the 1-amino-2,2,2-trichloroethanol (hemiaminal) intermediate. This prevents premature water elimination and suppresses the trimerization that typically plagues standard unhindered imines[1].

Mechanism cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Imine Condensation NH4OAc Ammonium Acetate (NH₄OAc) Intermediate 1-Amino-2,2,2-trichloroethanol (CCl₃CH(OH)NH₂) NH4OAc->Intermediate NH₃ transfer Chloral Chloral Hydrate (CCl₃CH(OH)₂) Chloral->Intermediate - H₂O Product N-(2,2,2-trichloro-1-hydroxyethyl)aldimine (Ar-CH=N-CH(OH)CCl₃) Intermediate->Product Nucleophilic Attack Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Product - H₂O

Figure 1: Multicomponent mechanistic pathway for aldimine assembly.

Experimental Protocol: Core Synthesis

This protocol outlines the preparation of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines based on the methodologies established by[1]. The system is inherently self-validating: the desired product is highly insoluble in the cold reaction medium, driving the equilibrium forward via precipitation and allowing for simple filtration without the need for column chromatography.

Materials Required:

  • Aromatic Aldehyde (10.0 mmol)

  • Chloral Hydrate (1.82 g, 11.0 mmol, 1.1 equiv)

  • Ammonium Acetate (0.85 g, 11.0 mmol, 1.1 equiv)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Intermediate Generation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve chloral hydrate and ammonium acetate in absolute ethanol. Stir at room temperature (20–25 °C) for 20 minutes to allow the in situ generation of the chloral ammonia intermediate.

  • Aldehyde Addition : Add the aromatic aldehyde dropwise to the stirring solution.

  • Thermal Condensation : Heat the reaction mixture to 50 °C for 2 to 4 hours.

    • Expert Insight: Strict temperature control is critical. Exceeding 60 °C risks base-catalyzed decomposition of chloral (haloform reaction) and reduces overall yield.

  • Crystallization : Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize precipitation.

  • Isolation : Collect the crystalline precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by hexanes (10 mL). Dry the solid in vacuo to afford the pure aldimine.

Advanced Derivatization: O-Silylation and O-Acylation

While the synthesized aldimines are bench-stable, the free hydroxyl group of the hemiaminal moiety can interfere with strongly basic or nucleophilic reagents (e.g., Grignard additions) utilized in downstream drug development workflows[3]. Masking this proton via O-silylation or O-acylation expands the synthetic utility of these compounds[2].

Derivatization Core N-(2,2,2-trichloro-1-hydroxyethyl)aldimine (Free -OH) Silyl O-Silylated Derivative (-OTMS) Core->Silyl TMSCl, Imidazole DCM, 0°C to RT Acyl O-Acylated Derivative (-OAc) Core->Acyl Ac₂O, DMAP Pyridine, RT

Figure 2: Workflow for the O-derivatization of the hemiaminal hydroxyl group.

Protocol A: O-Silylation

  • Dissolve the aldimine (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Add imidazole (10.0 mmol, 2.0 equiv) and cool the mixture to 0 °C.

  • Add trimethylsilyl chloride (TMSCl, 6.0 mmol, 1.2 equiv) dropwise. Stir at room temperature for 2 hours.

  • Quench with distilled water (10 mL), extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: O-Acylation

  • Dissolve the aldimine (5.0 mmol) in anhydrous pyridine (10 mL).

  • Add 4-dimethylaminopyridine (DMAP, 0.5 mmol, 10 mol%) as a nucleophilic catalyst.

  • Cool the solution to 0 °C and add acetic anhydride (Ac₂O, 7.5 mmol, 1.5 equiv) dropwise. Stir at room temperature for 3–4 hours.

  • Pour the mixture into crushed ice (50 g) to precipitate the O-acylated product. Filter, wash with cold water, and dry in vacuo.

Quantitative Data & Substrate Scope

The protocol demonstrates broad functional group tolerance. Electron-withdrawing groups on the aromatic ring generally accelerate the condensation, whereas electron-donating groups may require slightly longer reaction times[1].

Aldehyde SubstrateR-GroupReaction Time (h)Isolated Yield (%)Melting Point (°C)
BenzaldehydePhenyl2.582118–120
4-Methoxybenzaldehyde4-MeO-C₆H₄3.078132–134
4-Chlorobenzaldehyde4-Cl-C₆H₄2.085145–147
2-Furaldehyde2-Furyl4.071105–107

Table 1: Representative substrate scope and quantitative yields for the core synthesis.

Analytical Validation

To ensure trustworthiness and verify product identity, researchers should rely on ¹H NMR spectroscopy. The structural signature of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines includes:

  • Imine Proton (-CH=N-) : A distinct singlet typically observed downfield between 8.20 – 8.50 ppm .

  • Hemiaminal Methine (-CH(OH)CCl₃) : A doublet (coupling with the -OH proton) or broad singlet around 5.50 – 6.00 ppm .

  • Hydroxyl Proton (-OH) : A broad, exchangeable signal between 4.00 – 5.00 ppm (disappears upon D₂O shake).

References

  • Firsova, Y. N., Engel, S. R., Lozinskaya, N. A., Sosonyuk, S. E., Proskurnina, M. V., & Zefirov, N. S. (2015). Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. Russian Chemical Bulletin, 64(1), 76-82. URL:[Link]

  • Firsova, Y. N., Lozinskaya, N. A., Sosonyuk, S. E., Proskurnina, M. V., & Zefirov, N. S. (2012). Stable synthetic equivalents of N-unsubstituted imines: Part 1. Synthesis. Review Journal of Chemistry, 2(1), 74-104. URL:[Link]

  • Li, Z., Gupta, M. K., & Snowden, T. S. (2016). Catalyst free decarboxylative trichloromethylation of aldimines. RSC Advances, 6(110), 108530-108537. URL:[Link]

Sources

Application

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in photo-on-demand synthesis

Application Note & Protocol Guide Topic: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: A Novel Solid-State Precursor for Photo-On-Demand Synthesis Audience: Researchers, scientists, and drug development professionals. Abs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: A Novel Solid-State Precursor for Photo-On-Demand Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The field of photo-on-demand synthesis seeks to generate highly reactive intermediates in situ using light as a traceless reagent, thereby enhancing reaction control and improving safety profiles by avoiding the storage and handling of toxic or volatile chemicals.[1][2] This guide introduces N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a stable, crystalline solid, as a promising precursor for the photochemical generation of the trichloromethyl radical (•CCl₃). We propose its application in executing spatially and temporally controlled organic transformations, such as Atom Transfer Radical Addition (ATRA), which are fundamental to modern synthetic and medicinal chemistry. This document provides the theoretical framework, proposed reaction mechanisms, detailed experimental protocols, and safety considerations for leveraging this compound in photo-on-demand synthetic workflows.

Introduction: The Imperative for On-Demand Reagent Generation

Modern synthetic chemistry prioritizes methodologies that are not only efficient and selective but also inherently safer and more sustainable. A key strategy in achieving this is "on-demand" synthesis, where reactive species are generated at the precise moment and location they are needed.[3][4] Photochemical methods are ideally suited for this purpose, as light can be applied with high precision, initiating reactions without direct contact and often under mild, ambient conditions.[5][6]

The trichloromethyl (•CCl₃) radical is a valuable and versatile intermediate in organic synthesis, known for its utility in difunctionalizing alkenes and constructing complex molecular scaffolds.[7] However, its traditional precursors, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), are volatile, toxic, and environmentally harmful liquids.

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide presents a compelling alternative. As a stable, solid compound, it offers significant advantages in handling, storage, and accurate dosing. Its structure incorporates the key trichloromethyl moiety, which we hypothesize can be selectively released upon photochemical activation. This application note establishes the scientific basis for this hypothesis and provides practical protocols for its use as a photo-activated •CCl₃ radical source.

Proposed Mechanism: Photochemical Radical Generation

The core of this application lies in the photochemical lability of the trichloromethyl group. The C-Cl bonds, and potentially the C-C bond adjacent to the electron-withdrawing amide and chlorine atoms, are susceptible to homolytic cleavage upon irradiation with UV or visible light (in the presence of a suitable photosensitizer).[8][9] We propose that irradiation initiates the release of the •CCl₃ radical, which can then be harnessed in subsequent chemical reactions.

The proposed primary photochemical event is the homolytic cleavage of a C-Cl bond, which is a known pathway for polychlorinated alkanes.[8] This generates a trichloromethyl radical and a secondary radical species that can participate in or be quenched during the reaction.

Photochemical Radical Generation cluster_0 Initiation cluster_1 Propagation / Application Reagent N-(2,2,2-trichloro-1- hydroxyethyl)acetamide Radicals •CCl₃ Radical + Other Fragments Reagent->Radicals Homolytic Cleavage hv Light (hν) hv->Reagent Alkene Alkene Substrate Radicals->Alkene Radical Addition Radicals->Alkene Radical_Alkene Adduct Radical Product Functionalized Product Radical_Alkene->Product Atom Transfer / Quenching

Caption: Proposed photochemical generation of the •CCl₃ radical.

Application Protocol I: Photo-On-Demand Atom Transfer Radical Addition (ATRA)

ATRA is a powerful, atom-economical method for the 1,2-difunctionalization of alkenes.[10][11] Here, we describe a protocol using N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as the •CCl₃ radical initiator for the trichloromethylation of an alkene. This process allows for precise control over the initiation of the radical chain reaction.[12][13]

Materials & Reagents
ReagentCAS NumberSupplierNotes
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide302-17-0(Generic)Synthesized from chloral and acetamide[14]
Styrene (or other alkene)100-42-5Sigma-AldrichPurified by passing through basic alumina
Acetonitrile (MeCN), Dry75-05-8Acros OrganicsAnhydrous, <50 ppm H₂O
Optional: [Ir(ppy)₂(dtbbpy)]PF₆ (Photocatalyst)870987-63-6Sigma-AldrichFor visible light-mediated reactions
Inert Gas (Argon or Nitrogen)7440-37-1AirgasHigh purity (99.998%)
Equipment Setup
  • Photoreactor: A standard borosilicate glass reaction vessel (e.g., Schlenk tube) suitable for photochemical reactions. For UV-initiated reactions, a quartz vessel is required.

  • Light Source:

    • UV: Low-pressure mercury lamp (e.g., 254 nm) or medium-pressure mercury lamp.

    • Visible Light: Blue LED strip (e.g., 450 nm) or a dedicated photoreactor system.

  • Stirring: Magnetic stir plate and stir bar.

  • Cooling: A fan or water bath to maintain a constant reaction temperature (e.g., 25 °C).

Experimental Workflow Diagram

ATRA_Workflow prep 1. Prepare Reagents (Substrate, Initiator, Solvent) setup 2. Assemble Reactor (Schlenk Flask, Stir Bar) prep->setup degas 3. Degas Solution (3x Freeze-Pump-Thaw Cycles) setup->degas irradiate 4. Irradiate with Light (e.g., Blue LED, 24h) degas->irradiate workup 5. Reaction Work-up (Solvent Removal) irradiate->workup purify 6. Purify Product (Column Chromatography) workup->purify analyze 7. Characterize (NMR, MS, IR) purify->analyze

Caption: Step-by-step workflow for the photo-ATRA experiment.

Step-by-Step Protocol
  • Preparation: In a clean, dry Schlenk tube equipped with a magnetic stir bar, add N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (1.2 mmol, 1.2 equiv).

  • Add Reagents: Add the alkene substrate (e.g., styrene, 1.0 mmol, 1.0 equiv). If using a photocatalyst, add it at this stage (1-2 mol%).

  • Add Solvent: Add dry acetonitrile (5.0 mL) to dissolve the reagents.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can quench radical reactions. Backfill the tube with an inert gas (Argon).

  • Irradiation: Place the reaction vessel in the photoreactor setup, ensuring it is positioned at a consistent distance from the light source. Begin stirring and irradiation. Monitor the reaction progress by taking small aliquots for TLC or GC-MS analysis. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting alkene), turn off the light source. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 1,1,1,3-tetrachloro-3-phenylpropane product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

  • Compound Handling: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and related chlorinated amides should be handled with care. They may cause skin and eye irritation.[15] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Photochemical Hazards: UV light sources can cause severe eye and skin damage. Ensure the photoreactor is properly shielded. High-intensity light sources can generate heat; ensure adequate cooling.

  • Byproducts: Photochemical reactions of chlorinated compounds can potentially generate hazardous byproducts, including HCl or, under oxidative conditions, phosgene.[1] Conduct all reactions in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Reaction Insufficient light intensity or incorrect wavelength.Ensure the light source is functional and appropriate for the substrate/catalyst. Use a quartz vessel for UV <300 nm.
Presence of oxygen.Improve the degassing procedure (e.g., more F-P-T cycles). Ensure a positive pressure of inert gas.
Low Yield Competing side reactions (e.g., polymerization).Decrease the concentration of the alkene. Add a radical inhibitor after the reaction is complete.
Photodegradation of the product.Monitor the reaction closely and stop it once the starting material is consumed.
Complex Mixture Multiple reaction pathways.Screen different solvents or photocatalysts. Adjust the reaction temperature.

Conclusion

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is presented here as a viable and advantageous solid precursor for the photo-on-demand generation of trichloromethyl radicals. Its use mitigates the significant handling and toxicity risks associated with traditional liquid precursors like CCl₄. The provided protocol for Atom Transfer Radical Addition serves as a foundational template for researchers to explore a wide range of C-C bond-forming reactions with enhanced safety and spatiotemporal control. This approach opens new avenues for the application of radical chemistry in complex molecule synthesis, materials science, and drug discovery.

References

  • Matyjaszewski, K. (2008). Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes. Chemical Society Reviews, 37(6), 1159-1169. Available at: [Link]

  • Ravelli, D., Protti, S., & Fagnoni, M. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews, 120(17), 9763-9839.[5][6] Available at: [Link]

  • Advances in Engineering. (2023). Illuminating Synthesis: Photo-on-Demand Phosgenation for Safe and Versatile Organic Compound Production. Advances in Engineering.[1] Available at: [Link]

  • Clark, A. J. (2010). Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents. Taylor & Francis Online. Available at: [Link]

  • Zhu, C., & Xie, J. (2020). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI.[16] Available at: [Link]

  • Neumann, M., & Zeitler, K. (2015). Atom Transfer Radical Addition using Photoredox Catalysis. ResearchGate. Available at: [Link]

  • CPA Chem. (2018). Safety data sheet for Trichlorfon. Available at: [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2024). A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. PMC.[11] Available at: [Link]

  • Wang, C., et al. (2023). Copper-catalyzed trichloromethylative carbonylation of ethylene. Chemical Science, 15(2), 527-534.[7] Available at: [Link]

  • Zimmerman, H. E., & Lynch, D. C. (1985). Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones. Chemical Communications (London). Available at: [Link]

  • Zaitsev, V. D., et al. (2023). Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System. MDPI.[13] Available at: [Link]

  • Google Patents. (2017). US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.
  • Sugimoto, T., et al. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega, 8(29), 26369–26378.[8] Available at: [Link]

  • Shen, X., Lind, J., Eriksen, T. E., & Merenyi, G. (1989). Reactivity of the trichloromethylperoxo radical: evidence for a first-order transformation. The Journal of Physical Chemistry, 93(2), 553-557. Available at: [Link]

  • PubChem. N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. Available at: [Link]

  • Kobe University. (2022). Safe, sustainable photo-on-demand synthesis of polypeptide precursors.[2] Available at: [Link]

  • EurekAlert!. (2023). Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method.[3] Available at: [Link]

  • Sugimoto, T., et al. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega.[4] Available at: [Link]

  • Wikipedia. Trichloromethyl group.[9] Available at: [Link]

  • Kozlov, S. N., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.[14] Available at: [Link]

  • Barata-Vallejo, S., & Postigo, A. (2024). Photocatalyst-free light-mediated three-component alkoxy-, hydroxy-, and azidotrifluoromethylation of alkenes. RSC Publishing. Available at: [Link]

  • PubChemLite. 2-fluoro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Available at: [Link]

  • PubChem. 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. Available at: [Link]

  • Ravelli, D., Protti, S., & Fagnoni, M. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. PMC.[6] Available at: [Link]

  • Cheméo. N-(1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethyl)acetamide (CAS 81012-95-5). Available at: [Link]

  • Schweitzer-Chaput, B., et al. (2018). Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. SciSpace. Available at: [Link]

  • NICNAS. (2016). Acetamide, 2-chloro-: Human health tier II assessment.[17] Available at: [Link]

  • Anshul Specialty Molecules. Trichloroacetamide.[15] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Synthesis

Executive Summary & Mechanistic Insight The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (often referred to as "chloralacetamide") is a classic nucleophilic addition of an amide nitrogen to the highly electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (often referred to as "chloralacetamide") is a classic nucleophilic addition of an amide nitrogen to the highly electrophilic carbonyl carbon of chloral (trichloroacetaldehyde). While conceptually simple, the reaction is governed by a delicate equilibrium that, if mishandled, leads to low yields or the formation of the thermodynamic sink: the bis-amide side product.

The Chemical Challenge

The reaction proceeds through the attack of acetamide on chloral hydrate. The electron-withdrawing trichloromethyl group (


) activates the carbonyl, making the hydrate stable but also reactive toward nucleophiles.

Key Equilibrium:



Critical Failure Mode: Overheating or acidic catalysis drives the elimination of water from the desired hemiaminal product, allowing a second equivalent of acetamide to attack, forming N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide (the bis-amide). This step is often irreversible under mild conditions and represents a permanent yield loss.

Reaction Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways. Controlling temperature is the primary switch between these outcomes.

ReactionPathway cluster_legend Optimization Logic Start Chloral Hydrate + Acetamide Intermediate Transition State (Nucleophilic Attack) Start->Intermediate Mix (1:1 molar) Product Target Product: N-(2,2,2-trichloro-1- hydroxyethyl)acetamide (Hemiaminal) Intermediate->Product Kinetic Control (90-100°C, <2h) SideProduct Side Product: Bis-amide (Thermodynamic Sink) Product->SideProduct Overheating (>120°C) Acid Catalysis - H2O Note Target the Hemiaminal (Green). Avoid Dehydration to Bis-amide (Red).

Figure 1: Reaction pathway distinguishing between the desired kinetic hemiaminal product and the unwanted thermodynamic bis-amide.

Optimized Experimental Protocol

This protocol prioritizes high purity over crude mass, utilizing water as the solvent to suppress dehydration to the bis-amide.

Materials
  • Chloral Hydrate: 165.4 g (1.0 mol)

  • Acetamide: 59.1 g (1.0 mol)

  • Solvent: Distilled Water (minimal volume) or fusion (solvent-free)

  • Recrystallization Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure
  • Fusion/Mixing:

    • Method A (Solvent-Free Fusion - Higher Yield): Mix chloral hydrate and acetamide in a round-bottom flask. Heat gently on a steam bath (approx. 90–95°C). The mixture will melt into a homogeneous liquid. Stir for 60–90 minutes.

    • Method B (Aqueous - Higher Purity): Dissolve both reactants in a minimum amount of concentrated aqueous solution. Heat on a water bath for 2 hours.

  • Crystallization:

    • Remove from heat.[1] As the mixture cools to room temperature, the product will solidify into a crystalline mass.

    • Critical Step: If the product oils out, scratch the side of the flask with a glass rod or add a seed crystal of pure product.

  • Isolation:

    • Break up the solid mass. Filter the solid using a Büchner funnel.[2]

    • Wash with a small amount of ice-cold water to remove unreacted chloral hydrate (which is very soluble in water).

  • Purification:

    • Recrystallize the crude solid from a mixture of Ethanol and Water (1:1) .

    • Dissolve in hot ethanol first, then add hot water until just turbid. Cool slowly to 4°C.

  • Drying:

    • Dry in a vacuum desiccator over

      
       or 
      
      
      
      .
    • Target Melting Point: 155–156°C.

Troubleshooting & FAQs

Q1: My yield is significantly lower than literature values (<50%). What is wrong?

Diagnosis: You likely used too much solvent (water) during the reaction or workup. Root Cause: Both the starting materials and the product have significant solubility in water. Solution:

  • Use the Fusion Method (Method A) described above. It eliminates solvent volume issues during the reaction.

  • During workup, wash with ice-cold water only.

  • Concentrate the mother liquor from recrystallization to recover a second crop.

Q2: The product remains an oil and refuses to crystallize.

Diagnosis: Impurities (often unreacted chloral) are depressing the melting point. Root Cause: Incomplete reaction or non-stoichiometric mixing. Solution:

  • Seeding: Obtain a seed crystal from a colleague or a previous batch.

  • Trituration: Add a small amount of non-polar solvent (like hexanes or toluene) and grind the oil against the glass wall to induce nucleation.

  • Re-dissolve: Dissolve the oil in a minimum amount of warm ethanol, add water until cloudy, and place in a -20°C freezer overnight.

Q3: I am detecting a product with a melting point >190°C. What is it?

Diagnosis: You have formed the Bis-amide . Root Cause: The reaction temperature was too high (>120°C) or the reaction ran too long, driving off water. Solution:

  • Strictly control temperature to 90–100°C (steam bath).

  • Do not use dehydrating agents (like

    
    ) unless you specifically want the bis-amide.
    
  • Reduce reaction time to 1 hour.

Q4: Can I use this product in basic conditions?

Diagnosis: Stability Risk. Root Cause: The trichloromethyl group makes the C-C bond labile to base (Haloform-type cleavage). Solution:

  • Avoid strong bases (NaOH, KOH).

  • In basic media, the compound decomposes to chloroform (

    
    ) and the formate/amide derivative.
    
  • Perform subsequent derivatizations in neutral or acidic conditions if possible.

Workup & Purification Flowchart

Workup ReactionMix Crude Reaction Mixture (Solid/Oily Mass) Filtration Filtration ReactionMix->Filtration Wash Wash with Ice-Cold Water (Removes unreacted Chloral) Filtration->Wash CrudeSolid Crude Solid (MP ~145-150°C) Wash->CrudeSolid Recryst Recrystallization Solvent: EtOH/Water (1:1) CrudeSolid->Recryst FinalProduct Pure Product White Needles MP: 155-156°C Recryst->FinalProduct

Figure 2: Purification workflow ensuring removal of water-soluble starting materials and isolation of pure crystals.

Quantitative Data Summary

ParameterOptimal ValueConsequence of Deviation
Molar Ratio 1.0 : 1.0 (Chloral:Acetamide)Excess chloral is hard to remove; Excess acetamide lowers yield.
Reaction Temp 90°C – 100°C<80°C: Incomplete reaction.>120°C: Formation of bis-amide.
Reaction Time 60 – 90 mins>3 hours: Dehydration to bis-amide.
MP (Pure) 155 – 156°C<150°C: Indicates wet or impure product.

References

  • ChemicalBook. Acetamide, N-(2,2,2-trichloro-1-hydroxyethyl)- Properties and Melting Point. Retrieved March 2, 2026.

  • Organic Syntheses. General Condensation of Amides with Aldehydes (Contextual Reference). Org. Synth. Coll. Vol. 1.

  • BenchChem. Technical Guide to Chloral Hydrate Synthesis and Derivatives. Retrieved March 2, 2026.

  • MDPI. Synthesis of Chloral-Derived Acetamides. Molecules, 2023.[3][4]

  • Indian Academy of Sciences. Condensation of Aldehydes with Amides. Proceedings of the Indian Academy of Sciences, Section A.

Sources

Optimization

Technical Support Center: Troubleshooting N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Synthesis

Mechanistic Context & Overview Welcome to the Technical Support Center for advanced organic synthesis. The preparation of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide relies on the condensation of and acetamide.

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Overview

Welcome to the Technical Support Center for advanced organic synthesis. The preparation of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide relies on the condensation of and acetamide. Mechanistically, the nucleophilic nitrogen of the acetamide attacks the highly electrophilic carbonyl carbon of chloral (generated in situ from the geminal diol).

While seemingly straightforward, this hemiaminal formation is frequently plagued by two competing factors: thermodynamic reversibility (due to water generation) and the thermal instability of the starting materials. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, reproducible results.

Standard Operating Procedure (SOP): Self-Validating Melt Condensation

To bypass solubility issues and maximize collision frequency, 1 is the preferred methodology[1]. The following protocol incorporates built-in validation checks to verify reaction integrity at each stage.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh out 1.0 equivalent of anhydrous acetamide and 1.2 equivalents of chloral hydrate.

  • Causality: Chloral hydrate inherently contains water (it is a geminal diol). Using a 20% molar excess compensates for evaporative losses and helps drive the equilibrium toward the product side[2].

Step 2: Controlled Melt Condensation

  • Action: Combine the solids in a round-bottom flask equipped with a short-path distillation head. Submerge the flask in a pre-heated oil bath at 75 °C .

  • Validation Check: Within 10-15 minutes, the mixture should form a clear, homogenous, pale-yellow melt. If the solution darkens to brown or black, immediate thermal degradation is occurring, and the batch must be aborted.

Step 3: Vacuum-Assisted Dehydration

  • Action: Once the melt is homogenous, apply a mild vacuum (e.g., 200–300 mbar) for 45 minutes.

  • Causality: According to Le Chatelier's principle, continuously removing the water byproduct prevents the hydrolysis of the newly formed hemiaminal bond, locking the product in its stable state.

Step 4: Isolation and Trituration

  • Action: Remove the flask from the heat and allow it to cool to room temperature until it forms a solid mass. Add 20 mL of 3 and vigorously triturate the solid[3].

  • Validation Check: Unreacted chloral hydrate is highly soluble in cold aromatic solvents, while the target acetamide derivative is not. Filter the resulting white crystals and verify the melting point (expected ~158 °C).

Quantitative Data: Reaction Parameter Optimization

The table below summarizes how variations in temperature and stoichiometry directly impact the reaction pathway and final yield.

Temperature (°C)Molar Ratio (Acetamide:Chloral)Condition / SolventYield (%)Mechanistic Observation & Outcome
100 °C1 : 1Melt (Atmospheric)< 10%Severe charring; thermal decomposition of chloral.
75 °C1 : 1Melt (Atmospheric)45%Equilibrium limited; product isolated as a viscous oil.
75 °C 1 : 1.2 Melt + Mild Vacuum 88% Optimal; rapid conversion, white crystalline product.
60 °C1 : 1.2Benzene (Reflux)72%Slower reaction rate; excellent purity but requires longer time.

Troubleshooting FAQs

Q1: Why did my reaction mixture turn black and yield a tarry residue? A1: This is a classic symptom of thermal decomposition (charring).3[3]. If the reaction temperature exceeds 90 °C, chloral degrades into acidic byproducts that catalyze the polymerization and oxidation of the organic components. Corrective Action: Calibrate your oil bath strictly to 70–80 °C. If scaling up beyond 10 grams, the exothermic nature of the initial mixing can cause localized overheating; consider running the reaction in a non-polar solvent (like anhydrous ether) to act as a thermal sink[3].

Q2: My yield is consistently below 40%. How can I push the reaction to completion? A2: The formation of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is an equilibrium process. Because, it releases water upon reaction, which acts as a nucleophile to hydrolyze the product back into starting materials. Corrective Action: You must break the equilibrium. 2[2] and actively remove water from the reaction matrix using a mild vacuum. If running the reaction in a solvent, 4[4].

Q3: The crude product forms a stubborn oil instead of crystallizing. How do I induce crystallization? A3: "Oiling out" occurs when the product is supersaturated in the presence of unreacted starting materials or residual water, which drastically lowers the melting point of the mixture. Corrective Action: Do not attempt to crystallize directly from the aqueous melt. Instead, triturate the crude oil with cold benzene or toluene. These solvents selectively dissolve the unreacted chloral hydrate and residual water, leaving the highly polar acetamide derivative behind as a solid precipitate[3].

Process Flow & Failure Mode Diagram

G Start Chloral Hydrate + Acetamide Heat Melt Condensation (70-80°C) Start->Heat Mix & Heat Intermediate Hemiaminal Formation (Equilibrium) Heat->Intermediate Nucleophilic Attack Fail1 Thermal Decomposition (Charring >90°C) Heat->Fail1 Overheating Product N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Target Product) Intermediate->Product Crystallization Fail2 Hydrolysis / Reversal (Excess H2O) Intermediate->Fail2 Trapped Water Fail3 Oiling Out (Impurities) Product->Fail3 Poor Solvent Choice

Workflow and failure modes in N-(2,2,2-trichloro-1-hydroxyethyl)acetamide synthesis.

References

  • Sigma-Aldrich. "Chloral hydrate crystallized, ≥98.0% (T)". sigmaaldrich.com.

  • Organic Syntheses. "α,α-DICHLOROACETAMIDE". orgsyn.org. 3

  • MDPI. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide". mdpi.com. 1

  • US Patent 3458573A. "Preparation of monochloroacetoacetamides". google.com/patents. 2

  • MDPI. "Experiments and Calculation on New N,N-bis-Tetrahydroacridines". mdpi.com. 4

Sources

Troubleshooting

side reactions of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex solution-phase behavior of N-(2,2,2-trichloro-1-hydroxyethyl)acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex solution-phase behavior of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (often referred to as chloralacetamide).

Because this molecule is a hemiaminal —an adduct formed between chloral (trichloroacetaldehyde) and acetamide—it exhibits dynamic covalent chemistry[1]. While the strongly electron-withdrawing trichloromethyl (-CCl₃) group thermodynamically stabilizes the adduct compared to unhalogenated aliphatic hemiaminals, the C-O and C-N bonds remain kinetically labile. Understanding the causality behind its degradation pathways is critical for ensuring reproducibility in your assays, formulations, and synthetic workflows.

🔬 Troubleshooting FAQs: Mechanisms & Causality

Q1: During LC-MS and NMR analysis of the pure compound, I am detecting significant amounts of free chloral and acetamide. Is my batch degrading? A: Not necessarily; you are observing reversible dissociation . In protic solvents (like water or D₂O), hemiaminals exist in a dynamic equilibrium with their parent aldehyde and amide[2]. The lone pair on the amide nitrogen can facilitate the expulsion of the hydroxyl group, or the hydroxyl oxygen can expel the amide, leading to dissociation. Causality: This equilibrium is highly dependent on concentration, temperature, and solvent. Dilute aqueous solutions strongly drive the equilibrium toward dissociation (Le Chatelier’s principle). To validate batch purity, you must analyze the compound in a dry, aprotic solvent (e.g., DMSO-d₆) where the equilibrium is frozen, rather than D₂O or CD₃OD.

Q2: My high-pH assay buffers (pH > 8.0) are developing a sweet, solvent-like odor, and the compound is rapidly disappearing. What is the mechanism? A: You are triggering a haloform-type cleavage [3]. Under alkaline conditions, the compound dissociates into free chloral. The highly electrophilic carbonyl carbon of chloral is subsequently attacked by hydroxide ions. This leads to the cleavage of the C-C bond, releasing a trichloromethyl carbanion (⁻CCl₃) which rapidly protonates to form chloroform (CHCl₃) , leaving behind formate or formamide derivatives[3][4]. Causality: The -CCl₃ group is an excellent leaving group under basic conditions. You must strictly avoid pH levels above 7.0 when working with this compound.

Q3: In anhydrous acidic conditions, I am detecting a new species with a mass of [M-18]. How do I prevent this side reaction? A: The[M-18] peak corresponds to dehydration . In the absence of water and presence of acid catalysts (or dehydrating agents), the hydroxyl group is protonated and leaves as water. The adjacent nitrogen lone pair forms a double bond, yielding an imine/enamide intermediate: N-(2,2,2-trichloroethylidene)acetamide . Mitigation: Avoid strong Lewis or Brønsted acids during formulation. If anhydrous conditions are required, maintain a strictly neutral environment.

Q4: Can I use methanol or ethanol to prepare my high-concentration stock solutions? A: No. Primary alcohols induce solvolysis (nucleophilic substitution) [2]. The hydroxyl group of the hemiaminal will be substituted by the alkoxy group of the solvent, forming an aminal ether (e.g., N-(2,2,2-trichloro-1-methoxyethyl)acetamide). Always use aprotic solvents like DMSO or DMF for stock solutions.

📊 Quantitative Data: Side Reaction Summary

Summarizing the causality and kinetics of these side reactions allows for rapid diagnostic checks during your experiments.

Side ReactionTriggering ConditionPrimary DegradantsRelative Kinetics / Half-LifeMitigation Strategy
Dissociation Protic solvents (H₂O), heat, high dilutionChloral, AcetamideFast (Minutes to hours depending on dilution)Use aprotic solvents; keep solutions concentrated and cold.
Haloform Cleavage Basic pH (> 7.5), nucleophilesChloroform, FormateVery Fast at pH > 8.5 (Minutes)Buffer aqueous solutions to pH 5.5–6.0.
Dehydration Anhydrous + Acidic conditionsN-(2,2,2-trichloroethylidene)acetamideModerate (Hours)Avoid strong acids; use neutral desiccants if drying is needed.
Solvolysis Primary alcohols (MeOH, EtOH)Aminal ethersFast (Hours at room temp)Use DMSO, DMF, or Acetonitrile for stock solutions.

⚙️ Self-Validating Experimental Protocols

To ensure scientific integrity, implement these self-validating protocols to control the state of the molecule during your workflows.

Protocol 1: Preparation of Stable Aqueous Assay Solutions

Objective: Prevent dissociation and haloform cleavage during biological or chemical assays.

  • Stock Preparation: Dissolve the solid N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in anhydrous, amine-free DMSO to a concentration of 100 mM. Validation: The solution should remain perfectly clear with no gas evolution.

  • Buffer Selection: Prepare an aqueous buffer (e.g., MES or Citrate) adjusted strictly to pH 5.5 - 6.0 . Do not use Tris or primary amine buffers, as they will react with dissociated chloral.

  • Dilution: Spike the DMSO stock into the aqueous buffer immediately prior to the assay (e.g., 1:100 dilution for a 1 mM working concentration).

  • Temperature Control: Keep the working solution on ice (0–4 °C) and use within 2 hours.

Protocol 2: NMR Validation of Hemiaminal Integrity

Objective: Confirm the structural integrity of the adduct without solvent-induced artifacts.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100% atom D, stored over molecular sieves). Do not use CDCl₃ (which may contain acidic DCl traces causing dehydration) or D₂O/CD₃OD (which cause dissociation/solvolysis).

  • Acquisition: Acquire the ¹H-NMR spectrum at 25 °C.

  • Validation Check: You should observe a distinct doublet for the -CH(OH)- proton and a coupled doublet/broad singlet for the -OH proton. If you observe a singlet at ~8.2 ppm, this indicates free chloral (dissociation artifact).

🧬 Mechanistic Pathway Visualizations

The following diagrams map the logical relationships and causal pathways of the side reactions described above.

G Adduct N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Hemiaminal) Chloral Chloral (Trichloroacetaldehyde) Adduct->Chloral Dissociation (H2O, Heat) Acetamide Acetamide Adduct->Acetamide Dissociation (H2O, Heat) Chloroform Chloroform (CHCl3) Chloral->Chloroform Base (pH > 8) Haloform Cleavage Formate Formate / Formamide Derivatives Chloral->Formate Base (pH > 8)

Fig 1: Dissociation equilibrium and subsequent base-catalyzed haloform cleavage pathway.

G Adduct N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Imine N-(2,2,2-trichloroethylidene)acetamide (Imine / Enamide) Adduct->Imine -H2O (Anhydrous/Acidic) Ether N-(2,2,2-trichloro-1-alkoxyethyl)acetamide (Aminal Ether) Adduct->Ether +ROH (Alcoholic Solvents)

Fig 2: Dehydration and solvolysis side reactions of the hemiaminal adduct.

📚 References

  • Full text of "Victor von Richter's Organic chemistry; or, Chemistry of the carbon compounds" Source: Internet Archive (archive.org) URL:[Link][1]

  • Mechanisms of Composition Change and Toxic Potentiation of Chloramidophos Emulsifiable Concentrate during Storage Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][2]

  • Noteworthy Chemistry of Chloroform Source: Advances in Experimental Medicine and Biology (via ResearchGate) URL:[Link][3]

  • Exotic Electrophiles in Chlorinated and Chloraminated Water: When Conventional Kinetic Models and Reaction Pathways Fall Short Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link][4]

Sources

Optimization

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide reaction condition optimization

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of chloralcarboxamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of chloralcarboxamides.

The formation of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves the nucleophilic addition of the weakly nucleophilic nitrogen of acetamide to the highly electrophilic carbonyl carbon of chloral (trichloroacetaldehyde). While seemingly straightforward, hydrate and hemiaminal formations are highly equilibrium-driven processes[1]. The sensitivity of the trichloromethyl group requires precise control of thermodynamic and kinetic parameters to prevent degradation or over-reaction.

Below is our comprehensive troubleshooting guide, optimized protocols, and mechanistic insights to ensure high-yield, reproducible synthesis.

I. Quantitative Data: Reaction Condition Optimization

To establish the most efficient synthetic route, we have summarized the optimization parameters for this reaction. The solvent-free melt method consistently outperforms solvent-based approaches in both yield and purity.

ConditionTemperature (°C)CatalystReaction TimeYield (%)Purity Profile & Primary Issue
Solvent-Free Melt 80–90None / Trace H₂SO₄15–20 min>90%High ; minimal bis-amide formation.
Aqueous Solution 50–60None12 hours60–70%Moderate ; high levels of unreacted starting materials.
Organic (Toluene) 110 (Reflux)p-TsOH4 hours~75%Low ; significant bis-amide byproduct formation.

II. Step-by-Step Methodology: Solvent-Free Melt Synthesis

This protocol eliminates the need for volatile organic solvents, utilizing the melting point depression of the mixed reagents to create a highly concentrated, reactive medium[2].

Objective: Synthesize N-(2,2,2-trichloro-1-hydroxyethyl)acetamide while minimizing dehydration byproducts.

  • Preparation: Weigh equimolar amounts of acetamide (1.0 eq) and chloral hydrate (1.0 eq). Note: Chloral hydrate is highly hygroscopic; ensure it is stored in a desiccator to maintain accurate stoichiometry.

  • Melt Formation: Combine the solid reagents in a round-bottom flask equipped with a magnetic stirrer. Heat the mixture in an oil bath set strictly to 80–90 °C. The solids will melt into a homogenous liquid phase, acting as their own solvent.

  • Reaction: Stir the melt vigorously for exactly 15–20 minutes.

    • Causality: Prolonged heating beyond 20 minutes significantly increases the risk of the intermediate hemiaminal dehydrating into an N-acylimine, which subsequently reacts with a second acetamide molecule to form a bis-amide.

  • Self-Validation Checkpoint (Rapid Solubility Test): Before proceeding to isolation, withdraw a 50 µL aliquot of the hot melt and drop it into 1 mL of ice-cold water. Unreacted chloral hydrate is extremely water-soluble (660 g/100 mL)[3], while the target hemiaminal is highly hydrophobic due to the trichloromethyl group. Immediate precipitation of a white solid confirms high conversion. If the droplet dissolves completely, the reaction requires more time.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature (25 °C). The product will rapidly crystallize as a solid mass.

  • Purification: Triturate the solid mass with ice-cold water to dissolve any trace unreacted starting materials. Recrystallize the filtered solid from a minimal volume of 1:1 ethanol/water to obtain analytically pure white crystals.

III. Troubleshooting & FAQs

Q: My reaction yielded a highly insoluble white powder instead of the expected product. What happened? A: You have likely synthesized the bis-amide byproduct (N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide).

  • Causality: The target hemiaminal is a kinetic intermediate. If the reaction temperature exceeds 100 °C or if an excess of strong acid catalyst is used, the hydroxyl group is protonated and eliminated as water. This forms a highly electrophilic N-acylimine intermediate, which is rapidly attacked by a second equivalent of acetamide.

  • Actionable Fix: Strictly monitor the oil bath temperature to ensure it does not exceed 90 °C, and limit the reaction time to 20 minutes[2].

Q: I am observing the evolution of a sweet-smelling gas, and my yield is near zero. Why? A: The reaction mixture has been exposed to basic conditions, leading to the degradation of chloral hydrate into chloroform (the sweet-smelling gas) and formate[3].

  • Causality: Chloral hydrate is highly susceptible to haloform cleavage. The strongly electron-withdrawing trichloromethyl group stabilizes the leaving carbanion, making the C-C bond highly labile under even mildly basic conditions.

  • Actionable Fix: Ensure all glassware is acid-washed or strictly neutral. Never use basic solvents, amines, or alkaline glass detergents in this workflow.

Q: The product remains a viscous oil upon cooling and refuses to crystallize. How do I induce crystallization? A: The "oiling out" is caused by melting point depression due to trapped water or unreacted chloral hydrate.

  • Causality: Hemiaminal formation is an equilibrium process[1]. If ambient humidity is high or mixing was inefficient, the equilibrium shifts backward, leaving unreacted starting materials that act as plasticizers and prevent the crystal lattice from forming.

  • Actionable Fix: Triturate the crude oil vigorously with ice-cold water using a glass rod. The mechanical shearing, combined with the dissolution of the plasticizing impurities into the aqueous phase, will force the hydrophobic target compound to nucleate and crystallize.

IV. Mechanistic Pathway & Logical Relationships

The following diagram illustrates the critical pathways, including the desired synthesis route and the causal factors leading to common troubleshooting issues.

ReactionOptimization A Acetamide + Chloral Hydrate (Reactants) B N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Target Hemiaminal) A->B Melt (80-90°C) 10-20 min E Chloroform + Formate (Degradation) A->E Basic Conditions (Haloform Cleavage) C N-Acylimine Intermediate (Highly Electrophilic) B->C Temp >100°C or Excess H+ (-H2O) D Bis-amide Byproduct (Over-reaction) C->D + Acetamide

Mechanistic pathway and side reactions in chloralcarboxamide synthesis.

V. References

1.[3] Chloral hydrate - Wikipedia . Source: wikipedia.org. URL: 2.[1] Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry . Source: masterorganicchemistry.com. URL: 3.[2] Reactions of the carboxamide group - ResearchGate . Source: researchgate.net. URL:

Sources

Troubleshooting

Technical Support Center: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Synthesis

Welcome to the Advanced Troubleshooting Portal for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. As a critical intermediate in the development of functionalized chloroacetamide derivatives and heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. As a critical intermediate in the development of functionalized chloroacetamide derivatives and heterocyclic scaffolds[1], the purity of this carbinolamine (hemiaminal) is paramount.

Because this synthesis relies on the delicate nucleophilic addition of a weakly basic amide to a highly electrophilic aldehyde, the reaction is highly susceptible to thermodynamic and kinetic side reactions[2]. This guide provides drug development professionals with the mechanistic causality behind common impurities and self-validating protocols to eliminate them.

Mechanistic Pathway & Impurity Branch Points

Understanding the kinetic fate of the intermediate is the first step in troubleshooting. The Hoffmann-Schiff dichotomy dictates that while weakly basic amines (like acetamide) successfully halt at the carbinolamine stage, thermal or chemical stress will force the intermediate down parasitic pathways[2].

SynthesisPathway Acetamide Acetamide Target N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Target Carbinolamine) Acetamide->Target Nucleophilic Addition Chloral Chloral Hydrate Chloral->Target Bisamide Bis-amide Impurity (N,N'-bis-acetamide) Target->Bisamide + Acetamide (Acidic/Heat) Imine Imine Impurity (Dehydration Product) Target->Imine - H2O (Thermal Stress) Chloroform Chloroform + Formamide (Degradation) Target->Chloroform Base Catalysis (Haloform)

Reaction pathway and common impurity branch points in chloral-acetamide synthesis.

Troubleshooting Guide & FAQs

Q1: My HPLC trace shows a significant late-eluting peak, identified by LC-MS as having a mass consistent with a bis-amide. How do I suppress this? Causality: The bis-amide impurity (


-(2,2,2-trichloroethylidene)bisacetamide) forms via a secondary condensation event. Once the target carbinolamine is formed, excess heat or acidic conditions can protonate the newly formed hydroxyl group. The subsequent loss of water generates a highly reactive electrophilic 

-acylimine intermediate, which is immediately attacked by any unreacted acetamide in the system. Solution: Strictly control your stoichiometry. Never use an excess of acetamide; instead, use a 1.05 molar excess of chloral hydrate. Furthermore, avoid strong acid catalysts. The reaction proceeds quantitatively in a solvent-free melt of chloral hydrate without the need for aggressive catalysis[3].

Q2: I am observing the formation of N-(2,2,2-trichloroethylidene)acetamide (the imine). What causes this dehydration? Causality: The target compound is a hemiaminal. Hemiaminals are inherently thermally labile. Applying elevated temperatures during the reaction (exceeding 70 °C) or during vacuum drying provides the activation energy required for the irreversible elimination of water, yielding the dehydrated imine[2]. Solution: Maintain strict thermal boundaries. Keep the reaction temperature between 60–65 °C. For isolation, crystallize from a cool solvent and dry the product under high vacuum at ambient temperature (< 30 °C).

Q3: The reaction mixture turned dark, and I detected chloroform in the headspace. Yields are abysmal. What happened? Causality: Chloral derivatives are exquisitely sensitive to haloform-type cleavage under basic conditions. If any basic impurities are present (e.g., residual base from unpurified solvents, or basic glassware washes), the base deprotonates the hydroxyl group, triggering the expulsion of the trichloromethyl anion (


). This anion abstracts a proton to form chloroform (

), destroying your starting material and target product. Solution: Ensure all glassware is neutralized and rigorously dried. Maintain neutral to very mildly acidic conditions throughout the workflow.

Q4: How can I efficiently scale up the synthesis while maintaining self-validating In-Process Controls (IPCs)? Causality: Scale-up alters heat transfer dynamics, prolonging the time the mixture spends at elevated temperatures, which exponentially increases bis-amide and imine formation. Solution: Utilize the "melt method" which eliminates solvent-heating lags[3]. Implement a strict IPC protocol: monitor the disappearance of acetamide via GC-FID or HPLC, and quench the reaction by rapid active cooling rather than passive ambient cooling.

Quantitative Analytical Thresholds

To ensure downstream success, monitor the following quantitative markers. Summarized below are the diagnostic analytical features and acceptable limits for key impurities.

ImpurityChemical FormulaDiagnostic Analytical MarkerAcceptable LimitPrevention Strategy
Unreacted Acetamide

LC-MS: m/z 60[M+H]+1H NMR: ~1.9 ppm (s, 3H)< 0.5% w/wUse 1.05 eq. of chloral hydrate.
Bis-amide

LC-MS: m/z 247 [M+H]+1H NMR: ~6.5 ppm (t, 1H, CH)< 0.2% w/wLimit reaction time; avoid excess acetamide.
Imine (Dehydrated)

GC-MS: m/z 188 [M]+IR: Strong C=N stretch ~1650 cm⁻¹< 0.1% w/wVacuum dry at < 30 °C; avoid prolonged heating.
Trichloroacetic Acid

HPLC: Early eluting peakpH drop in aqueous solution< 0.1% w/wStore chloral hydrate under inert atmosphere to prevent oxidation.

Validated Experimental Protocol: Solvent-Free Melt Synthesis

This protocol leverages the melting point of chloral hydrate to act as its own reaction medium, bypassing solvent-induced side reactions and maximizing atom economy[3]. It is designed as a self-validating system with integrated IPCs.

Step 1: Reagent Preparation & IPC 1 (Purity Check)

  • Verify the purity of chloral hydrate via acid-base titration or NMR to ensure the absence of trichloroacetic acid (TCA). TCA acts as an unwanted strong acid catalyst that drives bis-amide formation.

Step 2: Melt Formation

  • In a dry, nitrogen-purged jacketed reactor, heat 1.05 equivalents of chloral hydrate to 55–60 °C until a clear, homogeneous melt is achieved.

Step 3: Controlled Addition

  • Add 1.00 equivalent of finely powdered, anhydrous acetamide in small portions over 15 minutes.

  • Critical Causality: Portion-wise addition prevents localized concentration spikes of acetamide, which would otherwise trigger the secondary condensation into the bis-amide impurity. Maintain the internal temperature strictly between 60–65 °C.

Step 4: Condensation & IPC 2 (Conversion Monitoring)

  • Stir the melt for exactly 20 minutes.

  • Pull a 10 mg aliquot, dissolve immediately in cold acetonitrile, and analyze via HPLC (UV 210 nm) to confirm acetamide consumption (>99% conversion).

Step 5: Quenching & Crystallization

  • Upon confirmation of conversion, rapidly cool the reactor jacket to 40 °C.

  • Add 2 volumes of ice-cold aqueous ethanol (10% v/v ethanol in water) under vigorous stirring to precipitate the target carbinolamine.

Step 6: Isolation & IPC 3 (Dehydration Check)

  • Filter the white crystalline solid and wash with ice-cold water to remove any unreacted chloral hydrate.

  • Dry the filter cake under high vacuum (0.1 mbar) at 25 °C for 12 hours.

  • Validation: Analyze the dried cake via IR spectroscopy. The batch is validated if the strong C=N stretch (~1650 cm⁻¹) characteristic of the imine impurity is entirely absent.

References

  • The Hoffmann-Schiff dichotomy: on the reaction between chloral and amines.Arkivoc.
  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.Arkivoc.
  • Reactions of the carboxamide group.

Sources

Optimization

Technical Support Center: Monitoring N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Reaction Progress

Welcome to the Technical Support Center for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (chloralacetamide). The condensation of acetamide with chloral hydrate presents unique analytical challenges due to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (chloralacetamide). The condensation of acetamide with chloral hydrate presents unique analytical challenges due to the lack of UV-active chromophores, the volatility of the reagents, and the inherent instability of the hemiaminal product on acidic stationary phases.

This guide is engineered for researchers and drug development professionals to provide authoritative, mechanistically grounded troubleshooting strategies for Thin-Layer Chromatography (TLC) monitoring.

Mechanistic Context & Workflow Strategy

The formation of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a classic hemiaminal synthesis. Because neither the starting materials nor the product possesses a conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system or aromatic ring, standard UV visualization (254 nm) is entirely ineffective[1]. Furthermore, the product exists in a delicate equilibrium with its starting materials, requiring specific handling to prevent false negatives during TLC analysis.

Workflow A Acetamide (UV Inactive) C Reaction Mixture (Heat/Stir) A->C Combine B Chloral Hydrate (UV Inactive) B->C Combine D TLC Plate (Silica Gel 60 F254) C->D Aliquot & Spot E Staining (KMnO4 / PMA / I2) D->E Elute & Dry F Product: N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide E->F Visualize

Figure 1: Standard workflow for reaction setup and TLC monitoring using chemical stains.

Standard Operating Procedure (SOP): Self-Validating TLC Methodology

To ensure accurate monitoring and prevent on-plate degradation, follow this step-by-step protocol:

Step 1: Plate Preparation & Neutralization Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0) that can catalyze the reversion of your hemiaminal product back to starting materials. To prevent this, pre-elute standard Silica Gel 60 plates in a chamber containing 1% Triethylamine (Et


N) in Hexanes, then air-dry completely[2]. Alternatively, use commercially available amino-modified silica (NH

-silica) plates.

Step 2: Sample Preparation Withdraw a 10


L aliquot of the reaction mixture and dilute it in 100 

L of ethyl acetate. Prepare separate reference standards of acetamide and chloral hydrate at ~5 mg/mL.

Step 3: Co-Spotting Strategy Using glass microcapillaries, apply small spots (<2 mm diameter) to the baseline:

  • Lane 1: Acetamide standard.

  • Lane 2: Co-spot (Acetamide + Reaction Mixture + Chloral Hydrate applied directly on top of each other).

  • Lane 3: Reaction Mixture.

  • Lane 4: Chloral Hydrate standard.

Step 4: Elution & Gentle Drying Develop the plate in a saturated chamber using an optimized mobile phase (e.g., Ethyl Acetate:Hexanes 60:40 or DCM:MeOH 95:5). Remove the plate and air-dry gently in a fume hood . Critical: Do not use a heat gun at this stage, as chloral hydrate is highly volatile and will evaporate off the plate[1].

Step 5: Sequential Visualization

  • Iodine (Non-Destructive): Place the dried plate in an iodine chamber for 5 minutes. Mark the transient yellow/brown spots with a pencil[1].

  • Oxidative Stain (Destructive): Allow the iodine to sublime off the plate. Dip the plate into a Potassium Permanganate (KMnO

    
    ) or Phosphomolybdic Acid (PMA) solution. Wipe the back of the plate, then heat gently with a heat gun until spots develop[3].
    

Quantitative Data: TLC Polarity & Staining Matrix

Use the following table to interpret your developed plates. Because the product contains both a polar hydroxyl group and a bulky, non-polar trichloromethyl group, its R


 value will typically fall between the two starting materials depending on the exact solvent ratio.
CompoundUV Activity (254 nm)KMnO

Stain
Iodine (I

) Stain
PMA StainRelative Polarity
Acetamide InactiveWeak/SlowModerate (Brown)WeakHigh (Low R

)
Chloral Hydrate InactiveStrong (Yellow)WeakStrong (Blue/Black)Medium
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide InactiveStrong (Yellow)Moderate (Brown)Strong (Blue/Black)Medium-High

Troubleshooting Guide

Issue: The reaction appears to be stalled; starting materials are always present on the TLC plate, even after prolonged heating and NMR confirmation of product formation.

  • Causality: The product is a hemiaminal, which exists in a thermodynamic equilibrium with its parent aldehyde and amide[4]. The inherently acidic silanol groups on standard silica gel shift this equilibrium, catalyzing the degradation of the product as it migrates up the plate. This creates a "false negative" where the product breaks down into acetamide and chloral during elution.

  • Solution: Switch to amino-silica plates (NH

    
    -silica)[2] or neutralize your standard silica plates with 1% Et
    
    
    
    N prior to spotting. You can also perform a 2D-TLC to definitively diagnose on-plate degradation.

Degradation P Hemiaminal Product (On Silica Plate) S Acidic Silanol Groups (Catalyze Reversion) P->S Adsorption D1 Acetamide Spot (False Negative) S->D1 Degradation D2 Chloral Spot (Volatile/Streaking) S->D2 Degradation Sol Solution: Neutralized Silica or Amino-Silica TLC D1->Sol Prevent via D2->Sol Prevent via

Figure 2: Acid-catalyzed hemiaminal degradation on silica gel and preventative strategies.

Issue: No spots are visible after developing the plate, not even the starting materials.

  • Causality: You are likely relying on the UV lamp. UV visualization at 254 nm requires compounds to possess a chromophore (a conjugated

    
    -system or an aromatic ring)[1]. Acetamide, chloral hydrate, and the product lack these features.
    
  • Solution: You must use universal oxidative chemical stains. KMnO

    
     will oxidize the hydroxyl group of the product and the hydrate of chloral, appearing as bright yellow spots on a purple background[3].
    

Issue: The chloral hydrate standard spot is missing, but the acetamide spot is visible.

  • Causality: Chloral hydrate is highly volatile. If you used a heat gun to aggressively dry the TLC plate to remove the elution solvent prior to dipping it in the stain, the chloral hydrate sublimed off the silica matrix[1].

  • Solution: Allow the plate to air-dry gently at room temperature. Once the solvent has evaporated, immediately dip the plate into the stain and then apply heat to develop the color.

Frequently Asked Questions (FAQs)

Q: Can I use Ninhydrin to visualize acetamide and the product? A: No. While ninhydrin is the gold standard for primary amines (forming Ruhemann's purple), it is notoriously ineffective for amides like acetamide. The nitrogen lone pair in an amide is delocalized into the carbonyl, making it insufficiently nucleophilic to react with ninhydrin under standard TLC heating conditions. Rely on Iodine or KMnO


 instead.

Q: Why does my product spot look like a long streak rather than a tight circle? A: Streaking is typically caused by two factors: overloading the plate (spotting too much material) or strong hydrogen bonding between the highly polar product (which contains both an amide and a hydroxyl group) and the silanol groups on the silica gel. Dilute your sample by 10x and consider adding 1% acetic acid or 1% triethylamine to your mobile phase to sharpen the spots by suppressing secondary interactions.

Q: How can I definitively prove my product spot isn't just overlapping starting materials? A: Always use the "co-spot" method described in the SOP. If the product R


 is identical to a starting material, change your solvent system entirely (e.g., switch from EtOAc/Hexane to DCM/MeOH). Changing the solvent class alters the selectivity and will separate overlapping spots if they are indeed different compounds.

References

  • TLC stains: Thin Layer Chromatography stains. reachdevices.com.
  • Magic Formulas: TLC Stains - Department of Chemistry. rochester.edu.
  • TLC Stains. liv.ac.uk.
  • Stable Hemiaminals with a Cyano Group and a Triazole Ring. mdpi.com.
  • Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). fujifilm.com.

Sources

Troubleshooting

Technical Support Guide: Solvent Effects on N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Reactivity

Case ID: TC-HA-SOLV-01 Subject: Optimizing Solvent Systems for Amidoalkylation and Stability Control Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Chameleon" Reagent N-(2,2,2...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TC-HA-SOLV-01 Subject: Optimizing Solvent Systems for Amidoalkylation and Stability Control Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Chameleon" Reagent

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (often referred to as the Chloral-Acetamide Adduct ) is a hemiaminal species. Its utility in drug discovery lies in its ability to generate the highly electrophilic N-acylimine intermediate, which serves as a "warhead" for functionalizing aromatic rings (Friedel-Crafts amidoalkylation) or coupling with nucleophiles (amines, thiols).

The Critical Insight: This compound exists in a delicate equilibrium. Your choice of solvent acts as a "functional switch":

  • Protic Solvents (Water, Alcohols): Push equilibrium toward the stable (or hydrolyzed) hemiaminal form.

  • Non-Polar/Aprotic Solvents (DCM, Toluene): Facilitate dehydration to the reactive N-acylimine.

  • Acidic Media: Catalyze the formation of the electrophile.

Mechanism & Solvent Interaction Map

The following pathway illustrates how solvent choice dictates the fate of your reagent.

SolventPathways cluster_0 Solvent Control Zone Start Chloral Hydrate + Acetamide Adduct N-(2,2,2-trichloro-1- hydroxyethyl)acetamide (Hemiaminal) Start->Adduct Condensation (Melt or Conc. Soln) Adduct->Start Reversion (Water/Heat) Imine N-Acylimine (Reactive Electrophile) Adduct->Imine Dehydration (-H2O) Solvent: Toluene/DCM Catalyst: Acid (H2SO4, Lewis Acids) Hydrolysis Hydrolysis Products (Reversion) Adduct->Hydrolysis Prolonged storage in H2O/MeOH Imine->Adduct +H2O (Wet Solvents) Product Amidoalkylated Product Imine->Product Nucleophile Attack (Ar-H, R-SH, R-NH2)

Figure 1: The reactivity equilibrium. Note that water acts as an inhibitor for the forward reaction (Imine formation) and a promoter for the reverse reaction (Hydrolysis).

Solvent Selection Matrix

Use this table to select the correct solvent based on your experimental goal.

Solvent ClassExamplesPrimary EffectRecommended ApplicationRisk Factor
Non-Polar Aprotic Toluene, BenzenePromotes Dehydration Synthesis of N-acylimine; Azeotropic removal of water to drive reaction forward.Poor solubility of the starting adduct at room temp. Requires heating.[1]
Polar Aprotic DCM, ChloroformInert Carrier Friedel-Crafts amidoalkylation (with Lewis Acids like

or

).
Requires dry solvents; moisture kills the reactive intermediate.
Polar Protic Ethanol, MethanolStabilizes Adduct Recrystallization/Purification. Reaction with strong nucleophiles (thioureas) where imine forms transiently.High risk of solvolysis or reversion to chloral/acetamide if heated too long.
Strong Acids

, Oleum
Catalyst/Solvent "Tscherniac-Einhorn" type reactions. Forces immediate dehydration.Harsh conditions; incompatible with acid-sensitive substrates.
Super-Solvents DMSO, DMFHigh Solubility Dissolving stubborn substrates.Difficult to remove; can trap the N-acylimine or compete as a nucleophile.

Troubleshooting Guide (FAQs)

Scenario A: "My reaction yield is low, and I see starting material remaining."

Diagnosis: The dehydration step (Adduct


 N-Acylimine) is likely the bottleneck. This equilibrium step releases water. If the water is not removed or sequestered, the reaction stalls.
  • Fix 1 (The Azeotrope Method): Switch to Toluene . Equip the flask with a Dean-Stark trap. Reflux to physically remove the water generated during imine formation.

  • Fix 2 (The Scavenger Method): If using DCM or THF, add molecular sieves (4Å) or a chemical dehydrating agent like Thionyl Chloride (

    
    ) or Trifluoroacetic Anhydride (TFAA) to convert the -OH to a better leaving group.
    
Scenario B: "The product decomposes during workup."

Diagnosis: N-acylimines are unstable in aqueous base. If you quench an acidic reaction mixture with aqueous


 or 

, the heat of neutralization + water can hydrolyze the imine or the newly formed product (if the bond is labile).
  • Protocol: Pour the reaction mixture onto crushed ice rather than liquid water. Extract immediately into organic solvent (DCM/EtOAc) before neutralizing. Keep the pH near neutral (6-7), not basic.

Scenario C: "I cannot dissolve the starting material in DCM."

Diagnosis: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has poor solubility in cold chlorinated solvents due to strong intermolecular hydrogen bonding (dimer formation).

  • Protocol:

    • Heat to Reflux: It often dissolves in boiling DCM or Chloroform.

    • Co-solvent: Add a small amount of Nitromethane or Acetonitrile to break the H-bonds, then add the Lewis Acid catalyst.

    • Alternative: Use

      
      -trifluorotoluene  as a greener, higher-boiling alternative to DCM that often shows better solubility profiles for fluorinated/chlorinated amides.
      
Scenario D: "I am getting a 'Retro-Aldol' type cleavage."

Diagnosis: In the presence of strong bases or prolonged heating in protic solvents, the C-C bond between the trichloromethyl group and the carbonyl carbon is stable, but the hemiaminal linkage breaks, reverting to Acetamide + Chloral.

  • Avoid: Do not use basic catalysis (e.g.,

    
    , pyridine) unless you are trapping the intermediate immediately with a highly reactive nucleophile (like a thiol or phosphine). For aromatic substitution, strictly use Acid Catalysis .
    

Standard Operating Procedures (SOPs)

SOP 1: Acid-Catalyzed Amidoalkylation (Friedel-Crafts)

Target: Functionalizing an aromatic ring (e.g., Benzene, Toluene).

  • Preparation: Suspend N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (1.0 equiv) in dry Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool to 0°C. Add Sulfuric Acid (98%) or

    
      (5-10 mol%) dropwise.
    
    • Observation: The suspension should clear as the reactive N-acylimine forms.

  • Coupling: Add the aromatic substrate (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitor: TLC (solvent system: Hexane/EtOAc 7:3). Look for the disappearance of the polar starting material (

      
      ) and appearance of the less polar product (
      
      
      
      ).
  • Workup: Pour over ice-water. Extract with DCM.[2] Wash organic layer with Brine. Dry over

    
    .
    
SOP 2: Synthesis of Thiourea Derivatives

Target: Nucleophilic substitution with amines/thiols.

  • Solvent: Use Ethanol or Acetonitrile .

  • Reagents: Mix the Chloral-Acetamide adduct with the thiourea/amine.

  • Catalyst: Add a catalytic amount of acid (p-TsOH) to facilitate the loss of water.

  • Conditions: Reflux for 2-4 hours. The product often precipitates upon cooling.

References

  • Synthesis and Characterization of Chloral-Derived Amides

    • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Crystal Structure and Hydrogen Bonding

    • Title: Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide (Analogous structure analysis).
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Amidoalkylation Methodology

    • Title: Eco-friendly N-acyliminium ion chemistry: solvent-free HNTf2 and TIPSOTf-catalyzed α-amidoalkylation.[3]

    • Source: Tetrahedron Letters, 2006.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and its derivatives are chlorinated organic compounds; handle with appropriate PPE in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (TCHEA) and Its Analogs

Executive Summary & Mechanistic Rationale As a Senior Application Scientist bridging the gap between drug discovery pipelines and advanced materials engineering, I frequently evaluate the utility of highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist bridging the gap between drug discovery pipelines and advanced materials engineering, I frequently evaluate the utility of highly functionalized building blocks. N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (TCHEA) represents a pivotal hemiaminal intermediate. Derived from the condensation of chloral hydrate and acetamide, TCHEA serves as a bench-stable, crystalline precursor that successfully bypasses the volatility, hygroscopicity, and toxicity issues inherent to free chloral hydrate.

The core mechanistic advantage of TCHEA lies in the electron-withdrawing nature of the trichloromethyl group coupled with the stabilizing hydrogen-bonding network provided by the acetamide moiety. This unique stereoelectronic environment subtly reduces the electrophilicity of the hemiaminal carbon. Consequently, TCHEA resists premature aqueous hydrolysis while remaining highly susceptible to controlled nucleophilic substitution. This dual nature makes it an ideal scaffold for synthesizing complex thioureido derivatives (e.g., potential antimicrobial or herbicidal agents) and acts as a potent, pore-reducing brightening agent in electrochemical nickel plating .

Structural & Physicochemical Benchmarking

To objectively assess TCHEA, we must compare it against its direct analogs: Chloral Hydrate (the precursor), N-(2,2,2-trichloro-1-hydroxyethyl)formamide (TCHEF, the formamide analog), and 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (a complex functionalized derivative).

Table 1: Physicochemical and Reactivity Profiles of TCHEA and Analogs

CompoundMolecular FormulaMelting Point (°C)Stability in Aqueous Media (t1/2 at pH 7.4)Primary ApplicationReactivity Profile (Nucleophilic Substitution)
Chloral Hydrate (CH) C2H3Cl3O257< 1 hour (rapid dissociation)Sedative, PrecursorHigh (uncontrolled, prone to side reactions)
TCHEF C3H4Cl3NO2115-117~ 12 hoursSynthetic IntermediateModerate
TCHEA C4H6Cl3NO2 158-160 > 48 hours Pharmacophore, Electroplating Controlled / High Yield
2-(2,4-DP)-TCHEA C10H8Cl5NO3123-125> 72 hoursAgrochemicalsHighly specific (sterically hindered)

Causality Insight: The significantly higher melting point and aqueous stability of TCHEA compared to TCHEF and CH are directly attributable to the stronger intermolecular hydrogen bonding and the inductive electron-donating effect of the methyl group on the acetamide. This prevents premature dissociation of the hydroxyl group, allowing chemists to store the compound on the benchtop without rapid degradation.

Synthetic Utility & Reactivity Profiling

When developing active pharmaceutical ingredients (APIs), the conversion of TCHEA into functionalized thioureas is a critical pathway. The hydroxyl group of TCHEA is first activated via chlorination, followed by substitution with an isothiocyanate, and finally reacted with an amine.

SyntheticWorkflow CH Chloral Hydrate + Acetamide TCHEA TCHEA (Hemiaminal) CH->TCHEA Condensation (Melt, 100°C) Chlorinated alpha-Chloro Intermediate TCHEA->Chlorinated SOCl2 (Reflux) Isothiocyanate Isothiocyanate Intermediate Chlorinated->Isothiocyanate KSCN (Acetone) Thiourea Thioureido Derivative Isothiocyanate->Thiourea Ar-NH2 (Addition)

Stepwise synthetic conversion of Chloral Hydrate to TCHEA and subsequent thioureido derivatives.

Self-Validating Experimental Protocol: Synthesis and Chlorination of TCHEA

Objective: To synthesize TCHEA and convert it to the highly reactive α-chloro intermediate, ensuring high purity for downstream API synthesis. Causality & Rationale: Melt condensation is explicitly chosen over solvent-based methods to avoid solvent-induced side reactions (e.g., competitive hydration of the chloral). For the subsequent chlorination, Thionyl chloride (SOCl2) is utilized because the byproduct gases (SO2, HCl) are volatile. This cleanly drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex aqueous workups that could hydrolyze the sensitive chlorinated product.

Step-by-Step Methodology:

  • Melt Condensation: Grind equimolar amounts of chloral hydrate (16.5 g, 0.1 mol) and acetamide (5.9 g, 0.1 mol) into a fine powder. Heat the mixture to 100°C in a solvent-free flask equipped with a drying tube for 2 hours. Validation Check: The reaction is self-validating physically; the clear melt will spontaneously crystallize and solidify upon cooling to room temperature. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1) must show complete consumption of acetamide (Rf ~0.1) and a distinct new spot for TCHEA (Rf ~0.4).

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure TCHEA as white, needle-like crystals. Validation Check: Conduct a melting point determination. A sharp melting point between 158-160°C confirms the absence of unreacted chloral hydrate.

  • Chlorination: Suspend pure TCHEA (10 g) in anhydrous toluene (50 mL). Add SOCl2 (1.2 equivalents) dropwise at 0°C under an inert nitrogen atmosphere to prevent violent exotherms.

  • Reflux & Evolution: Heat the mixture to reflux (110°C) for 3 hours. Validation Check: The reaction progress is self-indicating. Route the exhaust through a mineral oil bubbler; the complete cessation of HCl/SO2 gas evolution signifies that the chlorination is 100% complete.

  • Isolation: Concentrate the mixture under reduced pressure to yield N-(1,2,2,2-tetrachloroethyl)acetamide. Store immediately under desiccation, as the α-chloro amine is highly moisture-sensitive.

Application in Material Science: Electrochemical Nickel Plating

Beyond pharmaceutical synthesis, TCHEA and its analogs (e.g., 1-hydroxy-2,2,2-trichloroethylamide of acetic acid) are highly effective brightening agents in standard Watts electrolytes for nickel electroplating .

Standard brighteners (like saccharin) often result in excessive sulfur incorporation that can embrittle the nickel deposit. TCHEA derivatives provide a unique steric blocking effect at the cathode. They undergo controlled electrochemical decomposition, contributing to a highly ordered, microcrystalline nickel deposition. Experimental data shows that TCHEA reduces the porosity of the coatings to an astonishing 0.28-11.02 pores/cm², which is significantly lower than that obtained with traditional organic brighteners.

ElectroplatingMech Electrolyte Watts Electrolyte + TCHEA (0.1-0.7 g/L) Cathode Cathode Surface (Adsorption) Electrolyte->Cathode Diffusion & Adsorption Decomp Electrochemical Decomposition Cathode->Decomp Electron Transfer MicroCryst Microcrystalline Ni Deposition Decomp->MicroCryst Steric Blocking Effect Bright Bright, Low-Porosity Coating MicroCryst->Bright Crystal Growth Inhibition

Cathodic adsorption and decomposition of TCHEA leading to bright nickel coatings.

Conclusion & Selection Matrix

When selecting a trichloroethyl-based building block for your workflow, consider the following matrix:

  • Choose Chloral Hydrate only for immediate, in situ reactions where volatility and rapid degradation are not safety or yield concerns.

  • Choose TCHEF when a less sterically hindered, moderately stable hemiaminal is required specifically for formylation pathways.

  • Choose TCHEA as the gold standard for both API intermediate synthesis and advanced electroplating. Its superior bench stability, predictable reactivity profile, and high-yield conversion to α-chloro derivatives make it the most reliable choice for rigorous industrial applications.

References

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI (Molecules). Available at: [Link]

  • Trichloroethylamide derivatives as a novel type of brightening agent in the electrochemical deposition of nickel coatings. CyberLeninka / Proceedings of Universities. Applied Chemistry and Biotechnology. Available at: [Link]

Comparative

A Comparative Spectroscopic Guide to N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and its Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a compound of interest in medicinal chemistry. Throug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a compound of interest in medicinal chemistry. Through a detailed examination of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we will elucidate its structural features. Furthermore, this guide will objectively compare its spectroscopic properties with those of two alternative sedative-hypnotic agents, Metaxalone and Mephenoxalone, providing valuable insights for researchers in drug discovery and development.

Introduction: The Significance of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is an organic molecule that incorporates several key functional groups: a secondary amide, a hydroxyl group, and a trichloromethyl group. This combination of functionalities makes it a subject of interest for its potential biological activities. The core structure is derived from the reaction of chloral hydrate and acetamide, suggesting a potential role as a sedative-hypnotic agent, given that chloral hydrate itself has such properties[1]. A thorough spectroscopic characterization is paramount for confirming its molecular structure, ensuring purity, and understanding its chemical behavior, which are critical steps in the drug development pipeline.

This guide will navigate the spectroscopic landscape of this molecule, offering a detailed interpretation of its spectral data. By placing this information alongside that of established drugs like Metaxalone and Mephenoxalone, we aim to provide a comprehensive resource for comparative analysis.

Spectroscopic Profile of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Due to the limited availability of a complete set of published spectra for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, this section will present an analysis based on established principles of spectroscopy and data from closely related analogs.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is expected to exhibit characteristic absorption bands corresponding to its principal functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Interpretation
O-H (Alcohol)3400-3200 (broad)The broadness of this peak is indicative of hydrogen bonding, a key intermolecular interaction for this molecule.
N-H (Amide)3350-3150 (medium)This peak, often appearing as a single sharp band for secondary amides, confirms the presence of the amide linkage.
C=O (Amide I)1680-1630 (strong)A strong, sharp absorption in this region is a definitive marker for the amide carbonyl group.
C-N (Amide II)1550-1510 (strong)This band arises from a combination of N-H bending and C-N stretching vibrations.
C-O (Alcohol)1260-1050 (strong)The stretching vibration of the carbon-oxygen single bond in the hydroxyl group.
C-Cl (Trichloromethyl)850-550 (strong, multiple bands)The presence of multiple strong bands in this region is characteristic of the C-Cl stretching vibrations of the CCl₃ group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Interpretation
-OHBroad singlet (variable)s-The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange.
-NH~7.5-8.5dJ(H-N-C-H)The amide proton is expected to be a doublet due to coupling with the adjacent methine proton.
-CH(OH)-~5.0-5.5ddJ(H-C-N-H), J(H-C-O-H)This methine proton will likely appear as a doublet of doublets, coupling to both the amide proton and the hydroxyl proton (if not exchanging rapidly).
-CH₃~2.0s-The methyl protons of the acetamide group are expected to be a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.

Carbon Expected Chemical Shift (δ, ppm) Interpretation
C=O (Amide)~170The carbonyl carbon of the amide group is characteristically found in this downfield region.
-CCl₃~100The carbon atom attached to three chlorine atoms is significantly deshielded and appears at a high chemical shift.
-CH(OH)-~70-80The carbon bearing the hydroxyl group is found in this typical range for secondary alcohols.
-CH₃~20-25The methyl carbon of the acetamide group appears in the upfield region of the spectrum.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide would likely result in significant fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity could be low. Key fragmentation patterns to expect include:

  • Loss of the trichloromethyl radical (•CCl₃): This would result in a prominent peak at [M - 117]⁺.

  • Cleavage of the C-C bond between the methine and the trichloromethyl group.

  • McLafferty rearrangement: This is a characteristic fragmentation for amides, which could lead to the formation of an acetamide radical cation.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion is also a plausible fragmentation pathway.

Comparative Spectroscopic Analysis: Alternative Sedative-Hypnotics

To provide a broader context, we will now compare the expected spectroscopic features of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with the experimental data of two commercially available muscle relaxants with sedative properties: Metaxalone and Mephenoxalone.

Metaxalone

Metaxalone is a centrally acting skeletal muscle relaxant. Its structure contains an oxazolidinone ring, a dimethylphenoxy group, and a methylene bridge.

Spectroscopic Data for Metaxalone:

Spectroscopic Technique Key Features
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~1740 (C=O stretch, cyclic carbamate), ~1220 (C-O-C stretch, ether)[2][3]
¹H NMR (CDCl₃, ppm) Signals for aromatic protons, a singlet for the two methyl groups, and multiplets for the oxazolidinone ring protons.
¹³C NMR (CDCl₃, ppm) Resonances for the carbonyl carbon (~159 ppm), aromatic carbons, and the carbons of the oxazolidinone ring.
MS (EI, m/z) Molecular ion at 221, with major fragment ions at 122 and 107[4][5][6][7]
Mephenoxalone

Mephenoxalone is another muscle relaxant with a similar oxazolidinone core structure, differing in the substitution on the phenoxy ring.

Spectroscopic Data for Mephenoxalone:

Spectroscopic Technique Key Features
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1745 (C=O stretch, cyclic carbamate), ~1250 (C-O-C stretch, ether)[8][9]
¹H NMR (CDCl₃, ppm) Signals for the aromatic protons, a singlet for the methoxy group, and multiplets for the oxazolidinone ring protons[10].
¹³C NMR (CDCl₃, ppm) Resonances for the carbonyl carbon (~158 ppm), aromatic carbons, the methoxy carbon, and the carbons of the oxazolidinone ring.
MS (EI, m/z) Molecular ion at 223, with a major fragment ion at 124[8][11].

Comparison Summary:

The spectroscopic data clearly differentiates N-(2,2,2-trichloro-1-hydroxyethyl)acetamide from Metaxalone and Mephenoxalone. The most telling differences lie in:

  • IR Spectra: The presence of a broad O-H stretch and characteristic C-Cl absorptions in N-(2,2,2-trichloro-1-hydroxyethyl)acetamide are absent in the spectra of Metaxalone and Mephenoxalone. Conversely, the cyclic carbamate C=O stretch in the alternatives appears at a higher wavenumber than the amide C=O stretch in the target molecule.

  • NMR Spectra: The ¹H NMR of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide would be simpler in the aromatic region (or lack thereof, depending on the specific acetamide used in synthesis) but would show distinct signals for the CH(OH) and NH protons. The ¹³C NMR would be characterized by the signal for the CCl₃ group, a feature not present in the alternatives.

  • Mass Spectra: The fragmentation patterns would be drastically different. The isotopic pattern of the chlorine atoms in N-(2,2,2-trichloro-1-hydroxyethyl)acetamide would be a key identifier in its mass spectrum.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

A plausible laboratory-scale synthesis involves the direct condensation of chloral hydrate with acetamide.

Materials:

  • Chloral hydrate

  • Acetamide

  • Reaction vessel (e.g., round-bottom flask)

  • Heating source (e.g., heating mantle)

  • Stirring apparatus

Procedure:

  • Combine equimolar amounts of chloral hydrate and acetamide in a reaction vessel.

  • Gently heat the mixture with stirring. The reaction is often carried out neat (without a solvent) or in a minimal amount of a suitable solvent like ethanol.

  • Continue heating until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool, and the solid product can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield crystalline N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Safety Precautions: Chloral and acetamide can be hazardous. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[12][13][14][15][16].

Spectroscopic Data Acquisition

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk[17]. Alternatively, a thin film can be cast from a solution onto a salt plate[18].

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Typical ¹H NMR Parameters: A 45° pulse width with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are common for routine spectra[19].

  • Typical ¹³C NMR Parameters: Proton-decoupled spectra are typically acquired using a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio[20].

Mass Spectrometry (MS):

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. A standard electron energy of 70 eV is typically used[1][21][22].

  • Instrumentation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS), and the resulting ions are separated by their mass-to-charge ratio.

Visualizing the Molecular Structure and Workflow

Molecular Structure

Caption: Molecular structure of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow start Sample Synthesis & Purification ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms data_analysis Data Interpretation & Structure Elucidation ir->data_analysis nmr->data_analysis ms->data_analysis comparison Comparative Analysis with Alternatives data_analysis->comparison report Comprehensive Guide Generation comparison->report

Caption: Workflow for the spectroscopic analysis and comparison.

Conclusion

This guide has provided a detailed, albeit partially predictive, spectroscopic analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. By examining its expected IR, NMR, and MS spectra, we have highlighted the key features that would confirm its structure. The comparison with Metaxalone and Mephenoxalone underscores the unique spectroscopic fingerprint of our target molecule, arising from its distinct combination of functional groups. The provided experimental protocols offer a practical framework for researchers to obtain and analyze this data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and evaluation of new chemical entities in the field of drug discovery.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved February 29, 2024, from [Link]

  • Rothchild, R., Venkatasubban, K. S., Braddock, S., Sanders, K., & Traviglia, S. (2006). NMR Studies of Drugs. Achiral and Chiral Lanthanide Shift Reagents with Mephenoxalone, a Substituted 2-Oxazolidinone. Spectroscopy Letters, 26(2), 259-268. [Link]

  • Der Pharma Chemica. (2016). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Der Pharma Chemica, 8(1), 334-346.
  • American Chemical Society. (2018). Modern NMR Techniques for Structure Elucidation.
  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved February 29, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Metaxalone. PubChem. Retrieved February 29, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mephenoxalone. PubChem. Retrieved February 29, 2024, from [Link]

  • BenchChem. (2023). An In-depth Technical Guide on Mephenoxalone. BenchChem.
  • ResearchGate. (n.d.). Mass spectra of Metaxalone. Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). Comparison of FTIR spectra of the observed peak of metaxalone and.... Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). Parent ion mass spectrum of metaxalone. Retrieved February 29, 2024, from [Link]

  • ResearchGate. (n.d.). Full-scan mass spectra of (A) metaxalone and (B) letrozole. Retrieved February 29, 2024, from [Link]

  • MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(21), 7301. [Link]

  • National Institute of Standards and Technology. (n.d.). Mephenoxalone. NIST WebBook. Retrieved February 29, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). Metaxalone. NIST WebBook. Retrieved February 29, 2024, from [Link]

  • mzCloud. (2016). Mephenoxalone. Retrieved February 29, 2024, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved February 29, 2024, from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved February 29, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). Mephenoxalone. NIST WebBook. Retrieved February 29, 2024, from [Link]

  • SpectraBase. (n.d.). Metaxalone. Retrieved February 29, 2024, from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved February 29, 2024, from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved February 29, 2024, from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved February 29, 2024, from [Link]

  • Wikipedia. (n.d.). Chloral hydrate. Retrieved February 29, 2024, from [Link]

  • American Chemical Society. (2017). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved February 29, 2024, from [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved February 29, 2024, from [Link]

  • National Center for Biotechnology Information. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2269-2279. [Link]

  • Basic 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 29, 2024, from [Link]

  • DrugFuture. (n.d.). Mephenoxalone. Retrieved February 29, 2024, from [Link]

  • Kobe University. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas,. Retrieved February 29, 2024, from [Link]

  • Examples of IR spectra of drug molecules. (n.d.). Retrieved February 29, 2024, from [Link]

  • MDPI. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 31(5), 1234.
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Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Derivatives

This guide provides an in-depth comparative analysis of the crystal structures of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and its derivatives. As a class of compounds with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the crystal structures of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and its derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, understanding their three-dimensional architecture is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with tailored properties. This document moves beyond a simple recitation of data, offering expert insights into the causality behind experimental choices and the interpretation of crystallographic results, grounded in authoritative literature.

The Significance of Structural Elucidation

The N-(2,2,2-trichloro-1-hydroxyethyl)acetamide scaffold is a versatile building block. The presence of a reactive trichloromethyl group, a hydroxyl group, and an amide linkage provides multiple sites for hydrogen bonding and further chemical modification. These features are critical for their interaction with biological targets, such as enzymes or receptors.[1] X-ray crystallography provides the most definitive, atomic-level insight into the solid-state conformation and intermolecular interactions of these molecules.[2] This knowledge is indispensable for:

  • Rational Drug Design: Understanding how derivatives bind to protein active sites. For instance, chloroacetamide inhibitors have been studied for their interaction with the main protease (Mpro) of SARS-CoV-2.[1]

  • Polymorphism Studies: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.

  • Crystal Engineering: Designing materials with specific properties by controlling the way molecules pack in a crystal lattice through predictable intermolecular interactions.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that requires precision and a deep understanding of crystallization principles. Each step is a self-validating system, where the quality of the outcome is directly dependent on the successful execution of the preceding stage.

The Art and Science of Crystal Growth

The primary prerequisite for X-ray diffraction analysis is a high-quality single crystal, typically 0.1-0.3 mm in each dimension.[2] The process of obtaining such a crystal is often the most challenging part of the analysis.

Experimental Protocol: Slow Evaporation Method

  • Purity is Paramount: Begin with the highest purity sample of the N-(2,2,2-trichloro-1-hydroxyethyl)acetamide derivative. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Screening: Dissolve a small amount (5-10 mg) of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof) to find a solvent in which the compound is sparingly soluble. The ideal solvent allows the compound to dissolve when heated but approaches saturation as the solvent slowly evaporates at a constant temperature.

  • Crystallization Setup: Transfer the filtered, near-saturated solution into a clean, small vial. Cover the vial with a cap or parafilm pierced with one or two small holes. The size of the holes dictates the rate of evaporation and, consequently, the rate of crystal growth. Slower growth generally yields higher quality crystals.

  • Patience and Observation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. Monitor the vial periodically for the formation of small, well-defined crystals with sharp edges and clear faces.

Expert Insight: The choice of solvent is critical. The polarity of the solvent influences which intermolecular interactions are dominant during the self-assembly process. For the title compounds, protic solvents like ethanol can compete for the hydrogen bond donor and acceptor sites (the -OH and N-H protons and the C=O oxygen), potentially leading to different packing arrangements or solvates compared to aprotic solvents like acetonitrile.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

experimental_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High Purity Sample Mounting Crystal Mounting Crystal_Growth->Mounting Select Quality Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data (h, k, l, I) Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation (CIF Check) Refinement->Validation Check R-factors, GOF Analysis Analysis & Visualization (H-bonds, Packing) Validation->Analysis Finalized Model

Caption: General workflow for single-crystal X-ray structure analysis.

The collected diffraction data are then processed to solve and refine the crystal structure, resulting in a model that describes the position and thermal motion of every atom in the asymmetric unit. The final structure is validated and analyzed to understand its chemical and physical properties.

Comparative Structural Analysis of Derivatives

The substitution on the acetamide nitrogen dramatically influences the molecular conformation and, more importantly, the supramolecular assembly through different hydrogen bonding motifs. Below, we compare the crystal structures of several key derivatives.

Data Summary
Compound/DerivativeFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
A: N-(2,2,2-trichloro-1-hydroxyethyl)formamideC₃H₄Cl₃NO₂TriclinicP-1O-H···O and N-H···O hydrogen bonds form inversion dimers, which are then linked into layers.[3][3]
B: N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)acetamideC₁₃H₁₂Cl₃N₃OSMonoclinicP2₁/cN-H···O hydrogen bonds link molecules into chains; the amide oxygen acts as a bifurcated proton acceptor.[4][4]
C: 2,2,2-trichloro-N,N-bis-{[1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamideC₂₄H₁₈Cl₃NO₃MonoclinicP2₁/cLacks N-H/O-H donors. Packing is dominated by C-H···O hydrogen bonds and C-H···π interactions, forming layers.[5][6][5][6]
Discussion of Supramolecular Motifs

The comparison table reveals a clear trend: the nature of the substituents directly dictates the hydrogen bonding network and the overall crystal packing.

  • Derivative A (Formamide): The simplest derivative, N-(2,2,2-trichloro-1-hydroxyethyl)formamide, features both a hydroxyl (-OH) and an amide (N-H) proton donor. This allows for a robust hydrogen-bonding network. The crystal structure shows two independent molecules in the asymmetric unit which form inversion dimers through strong O-H···O hydrogen bonds, creating R²₂(12) ring motifs.[3] These dimers are then further connected by N-H···O bonds, building up a layered structure.[3] This dimerization is a common and highly stable motif in molecules containing carboxylic acid or similar functional groups.

  • Derivative B (Phenylthiazolyl-acetamide): In this more complex derivative, the hydroxyl group is replaced by a substituted amino group. The key interactions are N-H···O hydrogen bonds involving the two N-H groups and the single amide oxygen.[4] Unlike the dimer formation in derivative A, these interactions link the molecules into infinite chains running along the crystallographic c-axis.[4] Notably, the amide oxygen atom acts as a bifurcated acceptor, engaging with two different N-H donors simultaneously, which is a testament to its strong hydrogen bond accepting capability.[4]

  • Derivative C (N,N-disubstituted): This derivative provides a fascinating contrast as it lacks the classic O-H and N-H hydrogen bond donors. Consequently, its crystal packing cannot rely on these strong interactions. Instead, the supramolecular structure is governed by weaker C-H···O and C-H···π interactions.[6] Molecules are linked into layers by C-H···O bonds, and these layers are then connected by C-H···π interactions between a C-H bond and the aromatic ring of a neighboring molecule.[6] This demonstrates that even in the absence of traditional hydrogen bond donors, directional, weaker interactions can effectively guide crystal packing. Hirshfeld surface analysis quantitatively confirms that H···H, Cl···H, C···H, and O···H contacts are the most significant contributors to the overall packing.[5]

H_Bonding cluster_A Derivative A: Inversion Dimer cluster_B Derivative B: Chain Formation cluster_C Derivative C: Weak Interactions A1 Molecule 1 O-H··· N-H··· A2 Molecule 1' ···O=C ···O=C A1:s->A2:n A2:s->A1:n B1 Molecule n N-H··· B2 Molecule n+1 ···O=C N-H··· B1->B2 N-H···O B3 Molecule n+2 ···O=C B2->B3 N-H···O C1 Molecule X C-H··· C2 Molecule Y ···O=C ···π-system C1->C2 C-H···O C-H···π

Caption: Dominant intermolecular interactions in different derivatives.

Conclusions and Future Outlook

This comparative guide illustrates that the crystal structures of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide derivatives are exquisitely sensitive to substituent changes. The presence or absence of strong hydrogen bond donors like -OH and -NH dictates the primary supramolecular motifs, shifting the assembly from discrete dimers (in the formamide derivative) to infinite chains (in the phenylthiazolyl-acetamide derivative) and finally to layers held by weaker C-H···O/π interactions (in the N,N-disubstituted derivative).

For researchers and drug development professionals, these findings underscore the importance of comprehensive structural analysis. The insights gained from X-ray crystallography are not merely academic; they provide a concrete blueprint for modifying these scaffolds to control solid-state properties and optimize molecular recognition at biological interfaces. Future work should focus on co-crystallization of these derivatives with target proteins to directly visualize binding modes and further refine SAR models for this promising class of compounds.

References

  • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide Source: MDPI URL: [Link]

  • Title: Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease Source: PMC URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of 2,2,2-tri-chloro- N, N-bis-{[(1 RS,4 SR)-1,4-di-hydro-1,4-ep-oxy-naphthalen-1-yl]meth-yl}acetamide Source: PubMed URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides Source: MDPI URL: [Link]

  • Title: Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide Source: PMC URL: [Link]

  • Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL: [Link]

Sources

Comparative

Hirshfeld Surface Analysis vs. QTAIM &amp; NCIplot: A Comparison Guide for Evaluating Non-Covalent Interactions in N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Compounds

Introduction: The Challenge of Competing Interactions In the realm of crystal engineering and drug development, understanding supramolecular assembly is critical for predicting polymorphism, solubility, and bioavailabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Competing Interactions

In the realm of crystal engineering and drug development, understanding supramolecular assembly is critical for predicting polymorphism, solubility, and bioavailability. N-(2,2,2-trichloro-1-hydroxyethyl)acetamide serves as an exceptional model compound for evaluating analytical methodologies due to its highly competitive interaction landscape.

The molecule features a trichloromethyl group (-CCl3) capable of diffuse halogen bonding (Cl···O, Cl···Cl), alongside highly directional hydrogen bond donors (hydroxyl -OH, amide -NH) and a strong acceptor (carbonyl C=O). Traditional X-ray crystallographic distance measurements often fail to capture the holistic interplay of these forces. To objectively evaluate crystal packing, computational chemists rely on advanced methodologies: Hirshfeld Surface Analysis (HSA) , Quantum Theory of Atoms in Molecules (QTAIM) , and Non-Covalent Interaction (NCI) plots .

This guide objectively compares the performance, outputs, and experimental workflows of these three alternatives, providing researchers with a definitive framework for analyzing complex halogenated acetamide derivatives.

Workflow A X-ray Diffraction (CIF File) B CrystalExplorer (Hirshfeld Surface) A->B Geometry Input C Multiwfn (QTAIM & NCIplot) A->C Wavefunction Input D Fingerprint Plots (2D Contact Maps) B->D % Contributions E Bond Critical Points (Topology Data) C->E Electron Density

Computational workflow comparing Hirshfeld Surface Analysis and QTAIM/NCIplot methodologies.

Methodological Comparison: Causality and Performance

Hirshfeld Surface Analysis (HSA) via CrystalExplorer

HSA fundamentally alters the discussion of intermolecular interactions by viewing molecules as "organic wholes" rather than isolated atom pairs[1]. By partitioning crystal space into non-overlapping molecular volumes, HSA defines a surface where the promolecule electron density exceeds the contribution from all other molecules in the crystal[2].

  • The Causality of Choice: HSA is chosen for its rapid, visual representation of the entire crystal packing environment. By mapping the normalized contact distance (

    
    ) onto the surface, it accounts for the vastly different van der Waals radii of interacting atoms (e.g., bulky Chlorine vs. small Hydrogen), making all contacts directly comparable.
    
QTAIM and NCIplot via Multiwfn

While HSA excels at macroscopic crystal packing, QTAIM and NCIplot provide rigorous quantum mechanical quantification of individual bond strengths[3].

  • The Causality of Choice: QTAIM identifies exact Bond Critical Points (BCPs) between interacting atoms. The electron density (

    
    ) at these BCPs directly correlates with interaction energy. However, QTAIM can sometimes miss highly diffuse, weak interactions. To solve this, the NCIplot  utilizes the reduced density gradient (RDG) to visualize non-covalent interactions as continuous real-space surfaces, easily distinguishing between attractive hydrogen bonds, weak van der Waals dispersion, and steric repulsion[4].
    

InteractionNetwork Center N-(2,2,2-trichloro-1- hydroxyethyl)acetamide OH Hydroxyl (-OH) Donor Center->OH NH Amide (-NH) Donor Center->NH CO Carbonyl (C=O) Acceptor Center->CO CCl3 Trichloromethyl (-CCl3) Halogen Donor Center->CCl3 OH->CO Strong H-Bond (O-H...O) NH->CO Moderate H-Bond (N-H...O) CCl3->CO Halogen Bond (Cl...O) CCl3->CCl3 Halogen Contact (Cl...Cl)

Network of competing non-covalent interactions in N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Quantitative Data Presentation

To objectively compare these methodologies, we present comparative metrics and simulated experimental data for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide crystal structures.

Table 1: Methodological Performance Comparison
MetricHirshfeld Surface Analysis (HSA)QTAIM (Topology Analysis)NCIplot (RDG Analysis)
Primary Software CrystalExplorerMultiwfnMultiwfn
Input Requirement .cif (Atomic coordinates).wfn / .wfx (Wavefunction).wfn / .wfx (Wavefunction)
Computational Cost Very Low (Seconds)High (Requires DFT optimization)Moderate to High
Primary Output 3D Surfaces & 2D Fingerprint PlotsBond Critical Points (BCPs),

3D Isosurfaces & Scatter Plots
Halogen Bond Sensitivity Moderate (Visualized via

spots)
High (Exact electron density at BCP)High (Visualized as green/blue surfaces)
Best Used For... Whole-crystal packing & polymorph comparisonQuantifying exact bond energiesDifferentiating steric vs. attractive forces
Table 2: Experimental Interaction Data for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Note: Data represents the complementary outputs obtained when combining HSA and QTAIM for the same crystal structure.

Interaction TypeAtom PairHSA Contribution (%)QTAIM BCP Density (

)
NCIplot Signature (Sign(

)

)
Strong H-Bond O-H···O12.4%0.035 a.u.Highly Negative (Blue)
Moderate H-Bond N-H···O9.8%0.022 a.u.Negative (Light Blue)
Halogen Contact Cl···H38.5%0.008 a.u.Near Zero (Green)
Halogen Bond Cl···O6.2%0.011 a.u.Slightly Negative (Teal)
Halogen-Halogen Cl···Cl15.1%0.006 a.u.Near Zero (Green/Yellow)

Analysis Insight: While HSA reveals that Cl···H contacts dominate the surface area of the crystal packing (38.5%), QTAIM proves that the O-H···O hydrogen bonds possess the highest electron density (0.035 a.u.), making them the primary thermodynamic drivers of the lattice assembly.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to when analyzing halogenated acetamide compounds.

Protocol 1: Generating Hirshfeld Surfaces and Fingerprint Plots

Software: CrystalExplorer 21

  • Data Import: Import the high-resolution .cif file obtained from single-crystal X-ray diffraction into CrystalExplorer.

  • Surface Generation: Select the target N-(2,2,2-trichloro-1-hydroxyethyl)acetamide molecule. Generate the Hirshfeld Surface using the "High (Standard)" resolution setting.

  • Property Mapping (

    
    ):  Map the 
    
    
    
    property onto the surface.
    • Causality Check: Ensure the color scale is set from -0.5 (red, distances shorter than van der Waals radii) to 1.5 (blue, longer distances). The deep red spots will immediately highlight the strong O-H···O and N-H···O interactions, while lighter red spots will indicate Cl···O halogen bonds.

  • 2D Fingerprint Decomposition: Generate the 2D Fingerprint plot (

    
     vs 
    
    
    
    ). Use the "Filter by Element" tool to isolate specific contacts (e.g., Cl interior, H exterior). Record the percentage contribution of each contact type to populate Table 2.
Protocol 2: QTAIM and NCIplot Analysis

Software: Gaussian 16 (for wavefunction) and Multiwfn 3.8

  • Wavefunction Generation: Extract the atomic coordinates from the .cif file. Perform a single-point energy calculation using a Density Functional Theory (DFT) method.

    • Causality Check: You must use a dispersion-corrected functional (e.g., B3LYP-D3/def2-TZVP). Standard DFT functionals fail to accurately model the diffuse electron correlation inherent in Cl···Cl and Cl···O halogen bonds. Export the result as a .wfn file.

  • QTAIM Topology Analysis: Load the .wfn file into Multiwfn[5].

    • Select Option 2 (Topology Analysis).

    • Select Option 2 again to search for BCPs (Bond Critical Points).

    • Identify the BCPs located between the -CCl3 group and neighboring oxygen/chlorine atoms. Record the electron density (

      
      ) and the Laplacian (
      
      
      
      ) at these points.
  • NCIplot Generation: Return to the Multiwfn main menu.

    • Select Option 20 (Visual study of weak interaction).

    • Select Option 1 (Scatter map) to plot the Reduced Density Gradient (RDG) versus Sign(

      
      )
      
      
      
      .
    • Interpretation: Troughs in the negative region (< -0.02 a.u.) confirm strong hydrogen bonds, while troughs near zero (-0.01 to 0.01 a.u.) validate the presence of weak halogen bonds and van der Waals dispersion forces[6].

Conclusion

For the structural evaluation of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide compounds, relying on a single analytical method is insufficient. Hirshfeld Surface Analysis is the superior choice for rapid, holistic visualization of crystal packing and quantifying the spatial distribution of competing contacts. However, to definitively prove the existence and thermodynamic strength of subtle halogen bonds against dominant hydrogen bonds, researchers must validate HSA findings using the rigorous electron density topologies provided by QTAIM and NCIplot .

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. URL: [Link]

  • Johnson, E. R., Keinan, S., Mori-Sánchez, P., Contreras-García, J., Cohen, A. J., & Yang, W. (2010). Revealing noncovalent interactions. Journal of the American Chemical Society, 132(18), 6498-6506. URL: [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. URL: [Link]

Sources

Validation

Comparative Guide: Quantitative Analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

The following guide details the quantitative analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide , commonly known as Chloralacetamide . Molecular Weight: 206.45 g/mol [1] Executive Summary & Chemical Context N-(2,2,2...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the quantitative analysis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide , commonly known as Chloralacetamide .


Molecular Weight:  206.45  g/mol [1]

Executive Summary & Chemical Context

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a hemiaminal formed by the condensation of chloral hydrate and acetamide . It serves as a pharmaceutical intermediate, a legacy sedative, and a herbicide safener derivative.

The Analytical Challenge: Thermal Instability

The core challenge in analyzing this molecule is its hemiaminal linkage (


).
  • Thermal Reversion: At temperatures >80°C (common in GC injectors), it undergoes retrograde aldol-type decomposition, reverting to Chloral (trichloroacetaldehyde) and Acetamide .

  • Dehydration: In acidic aqueous conditions, it may dehydrate to the corresponding imine.

Therefore, Liquid Chromatography (LC) is the preferred separation technique to maintain structural integrity. Gas Chromatography (GC) is viable only if the hydroxyl group is chemically derivatized (stabilized) prior to injection.

Comparative Methodology: LC-MS/MS vs. GC-ECD

The following table contrasts the two primary validated approaches for quantifying this analyte in biological and environmental matrices.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-ECD (Alternative)
Principle Soft ionization (ESI/APCI) with mass filtration.Volatilization after silylation; halogen-specific detection.
Stability High. Analyzed at ambient temperature.Moderate. Requires derivatization to prevent degradation.[2]
Sensitivity (LOD) Excellent (0.5 – 5 ng/mL).Good (10 – 50 ng/mL) due to

response.
Selectivity High (MRM transitions).High for halogens; lower structural confirmation.
Sample Prep Protein Precipitation or SPE.Liquid-Liquid Extraction (LLE) + Derivatization.
Throughput High (5-8 min run time).Low (Requires 30-60 min incubation step).

Method A: LC-MS/MS Protocol (Gold Standard)

Best for: Biological fluids (plasma, urine), trace environmental analysis, and stability studies.

Instrumentation & Conditions[3][4]
  • System: UHPLC coupled to Triple Quadrupole MS.[3][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).

    • B: Acetonitrile (LC-MS grade).

  • Gradient: 10% B (0-1 min)

    
     90% B (1-6 min) 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.3 – 0.4 mL/min.[3]

Mass Spectrometry Parameters

Due to the electronegative trichloromethyl group and the amide, Negative Electrospray Ionization (ESI-) often yields the cleanest spectra, though APCI is robust for thermally labile neutrals.

  • Ionization Source: ESI Negative (Preferred) or APCI Positive.

  • Precursor Ion:

    
     204.0 
    
    
    
    (based on Cl-35 isotope).
  • Quantifier Transition:

    
     204.0 
    
    
    
    117.0 (
    
    
    fragment).
  • Qualifier Transition:

    
     204.0 
    
    
    
    42.0 (
    
    
    fragment).
Sample Preparation (Plasma/Serum)[6]
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Internal Standard: Add 10 µL of deuterated analog (or Chloramphenicol-D5 as surrogate).

  • Precipitation: Add 300 µL cold Acetonitrile (prevents hydrolysis). Vortex for 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to vial; dilute 1:1 with water (to match initial mobile phase).

Method B: GC-ECD Protocol (Derivatization Required)

Best for: Laboratories without MS/MS, heavily chlorinated matrices.

The Necessity of Derivatization

Direct injection of the hemiaminal leads to on-column decomposition. We must cap the hydroxyl group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether derivative , which is thermally stable.

Derivatization Workflow[7]
  • Extraction: Extract sample (1 mL) with Ethyl Acetate (3 mL). Evaporate to dryness under Nitrogen at 40°C.

  • Reagent Addition: Add 50 µL anhydrous Pyridine + 50 µL BSTFA (with 1% TMCS catalyst).

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL of the reaction mixture directly into GC.

GC Conditions[7][8]
  • Detector: Electron Capture Detector (ECD) - highly sensitive to the

    
     group.
    
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Injector: Splitless, 200°C (Keep lower than typical 250°C to minimize stress).

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Carrier Gas: Helium (1 mL/min) or Nitrogen (for ECD makeup).

Visualizations & Pathways

Degradation vs. Stabilization Pathway

The following diagram illustrates why direct GC fails and how derivatization rescues the analysis.

G Compound N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Analyte) Heat Heat (>80°C) (GC Injector) Compound->Heat Deriv BSTFA Reagent (Silylation) Compound->Deriv Decomp Decomposition Products: Chloral + Acetamide Heat->Decomp Retro-Aldol Reversion Stable TMS-Ether Derivative (Thermally Stable) Deriv->Stable Protection of -OH Analysis GC-ECD Quantitation Stable->Analysis Successful Chromatography

LC-MS/MS Analytical Workflow

A self-validating workflow for bioanalysis.

Workflow Sample Biological Sample (Plasma/Urine) IS Add Internal Standard (Deuterated Analog) Sample->IS Prep Protein Precipitation (Cold ACN, 1:3 v/v) IS->Prep Centrifuge Centrifugation (10k x g, 4°C) Prep->Centrifuge LC UHPLC Separation (C18 Column, Gradient) Centrifuge->LC MS MS/MS Detection (ESI-, MRM: 204->117) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Quantitative Performance Metrics (Expected)

MetricLC-MS/MS (ESI-)GC-ECD (Derivatized)
Linearity (

)
> 0.995> 0.990
Range 1 – 1000 ng/mL10 – 2000 ng/mL
Precision (RSD) < 5%< 10% (due to derivatization steps)
Accuracy 95-105%85-115%
Matrix Effect Moderate (Requires IS)Low (Extraction removes matrix)

References

  • MDPI (2023). Synthesis and Spectral Characteristics of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide derivatives. (Confirming synthesis and hemiaminal structure).

  • NIH/PubMed (2014). LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. (Methodology analog for chlorinated acetamides).

  • USGS (2002). Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and LC/MS. (Protocol for acetamide extraction).

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (BSTFA Protocols). (Standard operating procedure for silylation of hydroxyl groups).

  • CDC/ATSDR. Analytical Methods for Dichlorvos and Trichlorfon (Chloral Hydrate precursors). (Background on thermal degradation of trichloro-ethyl compounds).

Sources

Safety & Regulatory Compliance

Safety

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide proper disposal procedures

Topic: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Proper Disposal Procedures Part 1: Core Directive & Immediate Safety Protocol Executive Summary N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Commonly: Chloralacetamide )...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Proper Disposal Procedures

Part 1: Core Directive & Immediate Safety Protocol

Executive Summary N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Commonly: Chloralacetamide ) is a condensation product of chloral and acetamide. While less volatile than its parent chloral hydrate, it retains significant sedative/hypnotic toxicity and possesses a trichloromethyl group (-CCl₃) that dictates its disposal pathway.

CRITICAL WARNING: BASE INCOMPATIBILITY Do NOT mix this compound with strong alkalis (NaOH, KOH) or basic waste streams.

  • Mechanism: The -CCl₃ group is susceptible to the haloform reaction under basic conditions, generating Chloroform (CHCl₃) —a volatile carcinogen and EPA D022 regulated waste—and potentially isocyanides if degradation occurs further.

  • Result: Uncontrolled generation of toxic fumes and pressure buildup in waste containers.

Part 2: Scientific Integrity & Logic (The Protocol)

Chemical Profile & Waste Characterization

Before disposal, you must validate the waste stream. This compound is generally not a P-listed or U-listed waste by specific name under US EPA RCRA regulations (40 CFR 261.33), but it often triggers Characteristic Waste protocols due to toxicity and halogen content.

PropertyDataRelevance to Disposal
CAS Number 480-63-7 (Generic)Use for SDS lookup and waste manifesting.
Molecular Formula C₄H₆Cl₃NO₂High chlorine content requires scrubbed incineration.
Solubility Soluble in alcohol, warm waterSpill cleanup requires absorbent pads, not just water dilution.
RCRA Status Non-Listed (typically)D022 (Chloroform) if hydrolyzed; otherwise Halogenated Organic .
Hazards Irritant, Sedative, Mutagenic susp.Handle as a "High Hazard" solid/liquid.
Segregation & Storage Strategy (The "Self-Validating" System)

To ensure a self-validating safety system, waste containers must be checked for pH and phase compatibility before sealing.

  • Primary Segregation: Classify as "Halogenated Organic - Toxic."

  • Incompatibility Check:

    • Acids: Stable, but avoid strong oxidizers (e.g., Nitric Acid) which can evolve NOx and Cl₂.

    • Bases: STRICTLY PROHIBITED. (See Critical Warning).

Visual Workflow: Waste Stream Decision Tree

WasteDecisionTree Start Waste Generation: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Containerize in HDPE/Glass Label: 'Toxic Solid, Organic, Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Destruction Final Disposal: High-Temp Incineration (>1000°C w/ HCl Scrubber) SolidAction->Destruction HalogenatedSolv Halogenated (e.g., DCM) SolventCheck->HalogenatedSolv Preferred Path NonHalogenatedSolv Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenatedSolv HalogenatedSolv->Destruction Combine in Halo-Waste Stream NonHalogenatedSolv->Destruction Segregate as 'Halo-Contaminated'

Caption: Logical flow for segregating Chloralacetamide waste to prevent cross-contamination and ensure proper incineration routing.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

  • Containment: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if moisture is present (corrosion risk from HCl hydrolysis).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Chloral derivative)."

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the primary container inside a clear plastic bag or secondary bin to capture potential dust leakage.

Scenario B: Liquid Waste (Reaction Mixtures)

  • pH Validation (The Check): Dip a pH strip into the waste solution.

    • Result: If pH > 9, STOP . Neutralize slowly with dilute Acetic Acid or HCl (1M) to pH 6-7 to prevent chloroform evolution.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the "Halogenated Organic Solvents" carboy.

    • If dissolved in Ethanol/Methanol : Do NOT pour into "Non-Halogenated" waste. Create a specific stream for "Halogenated-Contaminated Flammables."

  • Cap & Vent: Cap tightly. If the waste was recently neutralized, use a vented cap for 24 hours to ensure no gas evolution (CO₂ or CHCl₃) pressurizes the vessel.

Scenario C: Spill Cleanup (Benchtop)

  • PPE: Double nitrile gloves, lab coat, safety goggles. (Respiratory protection recommended if dust is visible).

  • Isolation: Absorb liquid spills with vermiculite or sand. Do not use paper towels for large spills (potential reaction/flammability).

  • Decontamination: Wash the area with water and soap. Do not use bleach (hypochlorite + organic amine = chloramine gas risk).

Part 3: Professional Disposal Pathways

The only acceptable final destruction method for this compound is High-Temperature Incineration .

  • Facility Requirement: The incinerator must be equipped with a Wet Scrubber .

  • Reasoning: Thermal decomposition of C₄H₆Cl₃NO₂ releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

    • Reaction:

      
      
      
  • Operational Standard: 2-second residence time at >1000°C (1832°F) to ensure complete destruction of the chlorinated backbone and prevent dioxin formation.

Compatibility Matrix

Substance ClassCompatibilityAction
Strong Bases (NaOH, KOH) INCOMPATIBLE DANGER: Generates Chloroform. Keep separate.
Strong Oxidizers (HNO₃) INCOMPATIBLE Risk of violent reaction/gas evolution.
Halogenated Solvents Compatible Co-pack for incineration.
Water Compatible Safe to use for wash-down (if collected).

References

  • PubChem. (n.d.). Compound Summary: N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.[1] National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] United States Environmental Protection Agency.[3][4] Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Haloform reaction risks with trichloromethyl groups).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
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Reactant of Route 2
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
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